2-Chloro-3-nitrotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87550. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGZXRUCAWXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192786 | |
| Record name | 2-Chloro-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-40-9 | |
| Record name | 2-Chloro-1-methyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3970-40-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-nitrotoluene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-3-NITROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4MB5FE9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-nitrotoluene (CAS No: 3970-40-9) is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a chloro and a nitro group on the toluene (B28343) scaffold, renders it a versatile intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical and Physical Properties
This compound is a light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-chloro-1-methyl-3-nitrobenzene[1] |
| CAS Number | 3970-40-9[1] |
| Molecular Formula | C₇H₆ClNO₂[1] |
| Molecular Weight | 171.58 g/mol [1] |
| InChI | InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3[2] |
| InChIKey | XTSGZXRUCAWXKY-UHFFFAOYSA-N[2] |
| SMILES | Cc1cccc(c1Cl)--INVALID-LINK--=O[2] |
| EC Number | 223-591-9[2] |
| PubChem CID | 77591[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Light yellow liquid[1] |
| Melting Point | 21 °C[2] |
| Boiling Point | 147 °C at 25 mmHg[2] |
| Density | 1.298 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.557[2] |
| Flash Point | 113 °C (closed cup)[2] |
| Solubility | While specific quantitative data is not readily available, its chemical structure suggests solubility in common organic solvents such as acetonitrile (B52724), ethyl acetate (B1210297), methanol, ethanol, acetone, and DMSO. It is expected to be insoluble in water. |
Spectral Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below is a summary of available spectral data.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 7.84 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50-7.46 (m, 1H), 2.44 (s, 3H) |
| ¹³C NMR | Spectral data is available in public databases such as SpectraBase.[3] |
| Infrared (IR) Spectroscopy | IR spectra are available in public databases such as PubChem and SpectraBase.[1][3] |
| Mass Spectrometry (MS) | Mass spectra are available in public databases such as PubChem.[1] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from 2-methyl-6-nitroaniline (B18888).
Synthesis of this compound from 2-Methyl-6-nitroaniline
This protocol details a robust method for the laboratory-scale synthesis of this compound.
Materials:
-
2-Methyl-6-nitroaniline (25 g, 0.16 mol)
-
tert-Butyl nitrite (B80452) (34 g, 0.33 mol, 39 mL)
-
Copper(I) chloride (CuCl) (24 g, 0.25 mol)
-
Acetonitrile (600 mL)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline (25 g) in acetonitrile (300 mL).
-
In a separate flask, prepare a solution of tert-butyl nitrite (34 g) and Cu(I)Cl (24 g) in acetonitrile (300 mL).
-
Add the 2-methyl-6-nitroaniline solution to the tert-butyl nitrite and CuCl solution.
-
Heat the reaction mixture to 65 °C under a nitrogen atmosphere and maintain stirring at this temperature for 3 hours.
-
After 3 hours, cool the reaction mixture to ambient temperature.
-
Filter the mixture to remove any solid precipitates.
-
Concentrate the filtrate in vacuo to remove the acetonitrile.
-
The crude product is then purified by silica-gel column chromatography using a mobile phase of petroleum ether/EtOAc (100:1).
-
This procedure yields 2-chloro-1-methyl-3-nitrobenzene as a yellow oil (23 g, 82% yield).
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
Reactivity
The chemical reactivity of this compound is dictated by the interplay of the chloro, nitro, and methyl substituents on the aromatic ring.
-
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director, while the chloro and methyl groups are ortho-, para-directors. The positions for further electrophilic substitution will be influenced by the combined electronic effects of these groups.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the chlorine atom by strong nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-chloro-3-aminotoluene. This transformation opens up a vast array of synthetic possibilities for creating amines, amides, and heterocyclic compounds.[4]
-
Conversion to Arenethiols: this compound can be transformed into arenethiols by reacting with reagents such as sodium sulfide, sodium hydrogen sulfide, or disodium (B8443419) disulfide.
Diagram of Key Reactions:
Caption: Reactivity pathways of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis.[5] Its primary applications lie in its use as a key intermediate for the production of:
-
Pharmaceuticals: It serves as a precursor for more complex molecules with potential biological activity.[5] The dual functionality allows for the strategic introduction of various pharmacophores.[4]
-
Agrochemicals: It is utilized in the synthesis of new crop protection agents.[5]
-
Dyes and Pigments: The aromatic nitro compound structure is a common feature in many chromophores, making it a useful starting material for the synthesis of dyes and pigments.[5]
Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life.[1]
Table 4: Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302[2] |
| Very toxic to aquatic life | H400[2] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Eyeshields or face shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Respiratory Protection: Use a suitable respirator (e.g., type ABEK (EN14387) respirator filter) when handling in areas with insufficient ventilation.[2]
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is between 0-8°C.[1]
Biological Activity and Signaling Pathways
There is currently no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its significance in the context of drug development is primarily as a synthetic intermediate, which is then used to construct larger, biologically active molecules.
Conclusion
This compound is a chemical intermediate with a well-defined set of physical and chemical properties. Its utility in organic synthesis is significant, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. The experimental protocol provided offers a reliable method for its synthesis, and an understanding of its reactivity allows for its strategic use in the development of novel compounds. As with all chemicals, proper safety precautions must be observed during its handling and storage. This guide serves as a foundational resource for scientists and researchers working with this versatile compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitrotoluene, with the CAS number 3970-40-9, is an important chemical intermediate in the synthesis of a variety of organic compounds.[1] Its molecular structure, featuring a toluene (B28343) backbone substituted with a chlorine atom and a nitro group, imparts specific physical and chemical properties that are crucial for its application in the pharmaceutical, agrochemical, and dye industries.[1] This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a logical visualization of its phase transitions.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for designing, scaling up, and ensuring the safety of chemical processes involving this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [2][3][4][5] |
| Appearance | Light yellow liquid or powder to lump to clear liquid | [4] |
| Melting Point | 21 °C | [3][4] |
| Boiling Point | 147 °C at 25 mmHg 239-240 °C at 718 mmHg | [3] |
| Density | 1.298 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.557 | [3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Soluble in most organic solvents. | [6] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research and development. The following are detailed methodologies for the key experiments cited.
Melting Point Determination (Thiele Tube Method)
The melting point is a crucial indicator of a compound's purity.[7]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Heating oil (e.g., paraffin (B1166041) or silicone oil)
-
Bunsen burner or other heat source
-
Mortar and pestle
-
Rubber band or wire for attaching the capillary tube
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[7] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7] The thermometer and attached capillary tube are then suspended in a Thiele tube containing heating oil.[7]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[7] This design promotes convection currents in the oil, ensuring even heat distribution.[7] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[10] For a pure compound, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination (Micro-Boiling Point Method)
This method is suitable for determining the boiling point of small quantities of liquid.[11]
Apparatus:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with heating oil or a heating block)
-
Rubber band or wire
Procedure:
-
Sample Preparation: A few milliliters of liquid this compound are placed in the small test tube.[12] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[12]
-
Apparatus Setup: The test tube is attached to a thermometer with the sample level with the thermometer bulb.[12] The assembly is then immersed in a heating bath.[12]
-
Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]
-
Observation and Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[11][13] At this point, the heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][13] This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[12]
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.
Apparatus:
-
Pycnometer
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound. Care is taken to avoid air bubbles. The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25°C) until it reaches thermal equilibrium. The stopper is then inserted, and any excess liquid is carefully wiped from the outside. The mass of the filled pycnometer is then measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (if not built-in)
-
Dropper
-
Solvent (e.g., acetone (B3395972) or ethanol) for cleaning
-
Soft tissue paper
Procedure:
-
Calibration and Temperature Control: The refractometer is calibrated using a standard of known refractive index. The prisms are connected to a constant temperature water bath set to the desired temperature (e.g., 20°C).[14]
-
Sample Application: A few drops of this compound are placed on the surface of the lower prism using a dropper.[14] The prisms are then closed and locked.
-
Measurement: The light source is positioned, and the eyepiece is adjusted to bring the crosshairs into focus. The handwheel is turned to bring the boundary line between the light and dark fields into the field of view. The compensator knob is adjusted to eliminate any color fringes and sharpen the boundary line.[14] The handwheel is then fine-tuned to center the sharp boundary line on the crosshairs.[14]
-
Reading: The refractive index is read directly from the instrument's scale.[14]
-
Cleaning: After the measurement, the prisms are carefully cleaned with a soft tissue and a suitable solvent.[14]
Logical Relationships and Phase Transitions
The physical state of this compound is dependent on temperature and pressure. The following diagram illustrates the transitions between its solid, liquid, and gaseous phases under standard atmospheric pressure.
Caption: Phase transition diagram for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. This compound 98 3970-40-9 [sigmaaldrich.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. scribd.com [scribd.com]
An In-depth Technical Guide to 2-Chloro-3-nitrotoluene (CAS: 3970-40-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-nitrotoluene, a key chemical intermediate. It covers its chemical and physical properties, synthesis, safety and handling, and significant applications in various fields, particularly in the development of pharmaceuticals and agrochemicals.
Chemical and Physical Properties
This compound, with the molecular formula C₇H₆ClNO₂, is a light yellow liquid or powder.[1][2] It is recognized for its role as a versatile intermediate in organic synthesis due to the presence of chloro and nitro groups on the toluene (B28343) ring.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3970-40-9 | [3] |
| Molecular Weight | 171.58 g/mol | [2] |
| Appearance | Light yellow liquid or powder | [1] |
| Melting Point | 21 °C | [3] |
| Boiling Point | 147 °C at 25 mmHg | [5] |
| Density | 1.298 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.557 | [5] |
| Flash Point | 113 °C (closed cup) | [3] |
| Purity | >98.0% (GC) | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the nitration of 2-chlorotoluene. However, a more detailed and specific laboratory-scale synthesis involves the Sandmeyer reaction of 2-methyl-6-nitroaniline (B18888).
Experimental Protocol: Synthesis from 2-Methyl-6-nitroaniline[5]
This protocol describes the conversion of 2-methyl-6-nitroaniline to this compound.
Materials:
-
2-Methyl-6-nitroaniline
-
tert-Butyl nitrite (B80452)
-
Copper(I) chloride (CuCl)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica gel
Procedure:
-
A solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is prepared.
-
In a separate flask, a solution of tert-butyl nitrite (34 g, 0.33 mol, 39 mL) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL) is prepared.
-
The 2-methyl-6-nitroaniline solution is added to the tert-butyl nitrite and CuCl solution.
-
The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.
-
After 3 hours, the reaction mixture is cooled to ambient temperature.
-
The mixture is filtered, and the filtrate is concentrated in vacuo.
-
The crude product is purified by silica-gel column chromatography using a mobile phase of petroleum ether/EtOAc (100:1).
-
The final product, 2-chloro-1-methyl-3-nitrobenzene, is obtained as a yellow oil (23 g, 82% yield).
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.84 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50-7.46 (m, 1H), 2.44 (s, 3H).[5]
While ¹³C NMR, IR, and Mass Spectrometry data are referenced in various databases, detailed spectral assignments were not publicly available in the consulted resources.
Applications in Organic Synthesis
This compound is a valuable intermediate due to its dual functionality, which allows for a range of chemical transformations. The nitro group can be reduced to an amino group, and the chloro group can participate in substitution reactions.[3]
Pharmaceutical Research
A significant application of this compound is in the synthesis of complex pharmaceutical ingredients. For instance, it is a precursor in the synthesis of tricyclic indole-2-carboxylic acids, which have been investigated as potential NMDA-glycine antagonists.[3]
Agrochemical Industry
In the agrochemical sector, this compound is used to produce 3-Chloro-2-methylaniline, an essential intermediate for certain herbicides.[3]
Dyes and Specialty Chemicals
This compound also serves as a precursor in the manufacturing of various dyes and pigments.[4]
Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life.[6]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | [2] |
| Hazard | H315 | Causes skin irritation. | [2] |
| Hazard | H319 | Causes serious eye irritation. | [2] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [2] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Precautionary | P301 + P310 + P330 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [2] |
| Precautionary | P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [2] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |
It should be stored in a cool, well-ventilated area away from ignition sources and incompatible materials. When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis of this compound and its subsequent application in the synthesis of a key agrochemical intermediate.
Caption: Synthesis workflow for this compound.
Caption: Synthesis of 3-Chloro-2-methylaniline.
References
- 1. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3970-40-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-Chloro-3-nitrotoluene. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.
Core Data Presentation
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| CAS Number | 3970-40-9 | [1][2] |
| Appearance | Light yellow liquid | [3] |
| Melting Point | 21 °C | [4] |
| Boiling Point | 147 °C at 25 mmHg | [4] |
| Density | 1.298 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.557 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound from 2-Methyl-6-nitroaniline (B18888)
A common and effective method for the synthesis of this compound is via the Sandmeyer reaction, starting from 2-methyl-6-nitroaniline.[5]
Materials:
-
2-Methyl-6-nitroaniline
-
tert-Butyl nitrite (B80452)
-
Copper(I) chloride (CuCl)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica gel
Procedure:
-
A solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is prepared.
-
In a separate flask, a solution of tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL) is prepared.
-
The 2-methyl-6-nitroaniline solution is added to the tert-butyl nitrite and CuCl solution.
-
The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.
-
After 3 hours, the reaction mixture is cooled to ambient temperature.
-
The cooled mixture is filtered, and the filtrate is concentrated under reduced pressure (in vacuo).
-
The crude product is purified by silica-gel column chromatography using a mobile phase of petroleum ether/EtOAc (100:1).
-
The final product, 2-chloro-1-methyl-3-nitrobenzene, is obtained as a yellow oil (23 g, 82% yield).[5]
Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity and concentration of this compound can be determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[1][6]
Instrumentation and Conditions:
-
Column: Newcrom R1 reverse-phase column.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1][6]
-
Application: This method is suitable for the analysis of this compound and can be adapted for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[1][6]
Visualized Workflows and Pathways
To further elucidate the experimental and logical processes, the following diagrams have been generated using the DOT language.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for this compound via RP-HPLC.
Proposed Metabolic Pathway
While a specific metabolic pathway for this compound is not extensively documented, a logical pathway can be proposed based on the known metabolism of similar nitroaromatic compounds. The primary metabolic transformations are expected to involve the oxidation of the methyl group and the reduction of the nitro group.[7]
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-氯-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-3-nitrotoluene: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-3-nitrotoluene, a significant intermediate in the synthesis of various organic compounds. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols for its synthesis and subsequent reactions.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound with the chemical formula C₇H₆ClNO₂. Its structure consists of a toluene (B28343) ring substituted with a chlorine atom at position 2 and a nitro group at position 3.
The IUPAC name for this compound is 2-chloro-1-methyl-3-nitrobenzene .[1]
Structural Representation:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid |
| Melting Point | 21 °C |
| Boiling Point | 147 °C at 25 mmHg |
| Density | 1.298 g/mL at 25 °C |
| Refractive Index | n20/D 1.557 |
| Flash Point | 113 °C (closed cup) |
| CAS Number | 3970-40-9 |
Experimental Protocols
This compound is a versatile intermediate. Detailed methodologies for its synthesis and a key subsequent reaction are provided below.
Synthesis of this compound from 2-Methyl-6-nitroaniline (B18888)
This protocol describes a method for synthesizing this compound from 2-methyl-6-nitroaniline.[2]
Materials:
-
2-Methyl-6-nitroaniline
-
tert-Butyl nitrite (B80452)
-
Copper(I) chloride (CuCl)
-
Acetonitrile
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica gel
Procedure:
-
Prepare a solution of tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in 300 mL of acetonitrile.
-
To this solution, add a solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in 300 mL of acetonitrile.
-
Heat the reaction mixture to 65 °C under a nitrogen atmosphere and stir at this temperature for 3 hours.
-
After 3 hours, cool the reaction mixture to ambient temperature.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent.
-
The final product, 2-chloro-1-methyl-3-nitrobenzene, is obtained as a yellow oil (23 g, 82% yield).
Reduction of this compound to 3-Chloro-2-methylaniline (B42847)
This protocol details the reduction of the nitro group in this compound to an amino group, forming 3-chloro-2-methylaniline, a valuable intermediate for herbicides.[3]
Materials:
-
This compound (1-chloro-2-methyl-3-nitrobenzene)
-
Finely divided iron
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
Procedure:
-
In a reaction vessel equipped for continuous stirring, prepare a mixture of 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.
-
Bring the mixture to a boil.
-
Over a period of 2 hours, gradually add 100 g of this compound to the boiling mixture while maintaining continuous stirring.
-
After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.
-
Perform steam distillation with the oil bath temperature at 200° C. The product, 3-chloro-2-methylaniline, will distill off.
-
Separate the 3-chloro-2-methylaniline from the distillate using a separating funnel.
-
For further purification, perform vacuum distillation. The boiling point of the purified product is 105-110° C at 10 mmHg. The yield is approximately 94% of the theoretical value.
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Spectroscopic Profile of 2-Chloro-3-nitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Chloro-3-nitrotoluene (CAS No: 3970-40-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The following sections detail its spectral characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and outline generalized experimental protocols for obtaining such data.
Chemical Structure and Properties
This compound, also known as 2-chloro-1-methyl-3-nitrobenzene, has the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[2] It is a light yellow liquid at room temperature with a melting point of 21 °C and a boiling point of 147 °C at 25 mmHg.
Molecular Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.84 | d, J = 8.0 Hz | 1H | Aromatic CH |
| 7.68 | d, J = 8.0 Hz | 1H | Aromatic CH |
| 7.50-7.46 | m | 1H | Aromatic CH |
| 2.44 | s | 3H | -CH₃ |
Note: Data acquired in DMSO-d₆ at 400 MHz.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| 149.3 | C-NO₂ |
| 135.5 | C-Cl |
| 133.0 | Aromatic CH |
| 129.8 | C-CH₃ |
| 126.1 | Aromatic CH |
| 124.9 | Aromatic CH |
| 19.8 | -CH₃ |
Note: Specific solvent and frequency for the compiled ¹³C NMR data were not consistently available across sources.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-CH₃) |
| ~1530 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| ~800-700 | C-Cl stretch |
Note: IR data is typically acquired as a thin film or in a suitable solvent.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
3.1.2. ¹H NMR Spectrum Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument to the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹H acquisition program.
-
Number of Scans (NS): Typically 16 to 32 scans.
-
Spectral Width (SW): Approximately 12-16 ppm.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks.
-
3.1.3. ¹³C NMR Spectrum Acquisition
-
Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on concentration.
-
Spectral Width (SW): 200-250 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a common starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
IR Spectroscopy (FTIR)
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal interference in the spectral regions of interest. Fill an appropriate liquid cell with the solution.
-
-
Background Spectrum: Acquire a background spectrum of the KBr/NaCl plates or the solvent-filled cell.
-
Sample Spectrum: Acquire the spectrum of the prepared sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitrotoluene (CAS No. 3970-40-9) is a substituted aromatic compound with the chemical formula C₇H₆ClNO₂.[1][2] It serves as a key intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and agrochemicals. A thorough understanding of its solubility and stability is crucial for its safe handling, storage, process development, and for predicting its environmental fate. This technical guide summarizes the available physicochemical data for this compound and provides detailed experimental protocols for its solubility and stability assessment.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |
| Melting Point | 21 °C (lit.) | [3][4] |
| Boiling Point | 147 °C at 25 mmHg (lit.) | [3][4] |
| Density | 1.298 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.557 (lit.) | [3][4] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported in the literature. However, based on its chemical structure—a substituted aromatic ring—it is expected to have low solubility in water and good solubility in common organic solvents.
Experimental Protocol for Solubility Determination
A general procedure for determining the solubility of a solid organic compound is as follows:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene) in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.
-
Filter the supernatant through a fine-porosity filter (e.g., 0.22 µm PTFE or glass fiber) to remove any suspended particles.
-
-
Quantification of Dissolved Solute:
-
The concentration of this compound in the clear, saturated filtrate can be determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable stationary phase (e.g., C18) and mobile phase. Quantify the concentration against a calibration curve prepared with known standards.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue. This method is less sensitive and suitable for solutes with relatively high solubility.
-
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/L) or as a molar concentration (mol/L) at the specified temperature.
-
References
An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with 2-Chloro-3-nitrotoluene. The information is intended to inform researchers, scientists, and professionals in drug development about the potential risks and safe handling procedures for this chemical compound.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₂.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Light yellow liquid | [2] |
| Melting Point | 21 °C | [3][4][5] |
| Boiling Point | 147 °C at 25 mmHg | [3][4][5] |
| Density | 1.298 g/mL at 25 °C | [3][4] |
| Flash Point | 113 °C (closed cup) | [6] |
| Refractive Index | n20/D 1.557 | [3][4][5] |
| Solubility | Information not available | |
| Vapor Pressure | Information not available | |
| Log Kow | 2.7 | [7] |
Toxicological Data
Limited direct toxicological data is available for this compound. The primary hazard classification is based on aggregated data from multiple sources.[1]
| Endpoint | Value | Classification | Reference |
| Acute Oral Toxicity | Harmful if swallowed | Acute Tox. 4 | [1][8] |
| Acute Dermal Toxicity | Data not available | Not classified | |
| Acute Inhalation Toxicity | Data not available | Not classified | |
| Skin Corrosion/Irritation | Data not available | Not classified | |
| Serious Eye Damage/Irritation | Data not available | Not classified | |
| Carcinogenicity | Data not available | Not classified |
Due to the lack of specific data, a toxicological profile can be inferred from related compounds such as nitrotoluenes and chlorotoluenes. Nitrotoluenes are known to cause a range of effects including anemia, hypercholesterolemia, and testicular atrophy.[9] Some nitrotoluenes are considered possibly carcinogenic to humans.[10] Exposure to nitrotoluenes can lead to methemoglobinemia, headache, fatigue, dizziness, and at high levels, respiratory distress and even death.[11]
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification: [1]
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Hazardous to the aquatic environment, acute hazard (Category 1) , H400: Very toxic to aquatic life.
Pictograms:
-
H302: Harmful if swallowed.
-
H400: Very toxic to aquatic life.
Precautionary Statements: [1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Detailed experimental protocols for assessing the acute oral and aquatic toxicity of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.[5][6][12]
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals at the same dose, or dosing of three additional animals at the next higher or lower dose level.
Methodology:
-
Test Animals: Healthy young adult rodents (usually rats, female preferred) are used.
-
Housing and Feeding: Animals are caged individually and have free access to standard laboratory diet and drinking water.
-
Dose Levels: A starting dose is selected from a series of fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
-
Pathology: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.
Fish, Acute Toxicity Test (OECD Guideline 203)
This guideline describes a method to determine the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (LC50).[3][4][13]
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.
Methodology:
-
Test Species: A variety of fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.
-
Test Conditions: The test is conducted in a flow-through, semi-static, or static system. Water temperature, pH, and dissolved oxygen are maintained at appropriate levels for the test species.
-
Test Concentrations: At least five concentrations in a geometric series are used. A control group (without the test substance) is also included.
-
Number of Animals: At least seven fish are used for each test concentration and for the control.
-
Observations: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.
-
Data Analysis: The LC50 is calculated at the end of the exposure period using appropriate statistical methods.
Signaling Pathways and Mechanisms of Toxicity
Specific signaling pathways for this compound have not been elucidated. However, the toxicity of nitroaromatic compounds is generally linked to the reduction of the nitro group, which can lead to the formation of reactive intermediates that cause oxidative stress and damage to cellular macromolecules. The metabolism of nitrotoluenes often involves oxidation of the methyl group followed by conjugation and excretion.[14] Intestinal microflora can play a role in the reduction of the nitro group.[14]
The following diagram illustrates a plausible metabolic pathway for this compound based on the metabolism of related compounds.
Caption: Plausible metabolic pathway of this compound.
Environmental Fate and Transport
This compound is classified as very toxic to aquatic life.[1] This suggests that its release into the environment should be strictly controlled. The environmental fate of a chemical is influenced by processes such as biodegradation, photodegradation, and adsorption to soil and sediment. While specific data for this compound is limited, related nitroaromatic compounds can be persistent in the environment.[15] Biodegradation of some nitrotoluenes by microorganisms has been observed, often involving initial oxidation or reduction of the nitro group.[16]
The following diagram outlines the key considerations in an environmental risk assessment workflow.
Caption: Environmental risk assessment workflow.
Safe Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when handling this chemical.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste. Avoid release to the environment.[7]
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should consult the relevant Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.
References
- 1. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. This compound 98 3970-40-9 [sigmaaldrich.com]
- 9. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds | PLOS One [journals.plos.org]
- 10. o-Nitrotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biodegradation of 2-nitrotoluene by Pseudomonas sp. strain JS42 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3-nitrotoluene: Discovery, Synthesis, and Properties
This technical guide provides a comprehensive overview of 2-Chloro-3-nitrotoluene, a key chemical intermediate in various industrial applications. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's history, physicochemical properties, synthesis, and applications.
Discovery and History
The specific discovery of this compound is not attributed to a single breakthrough moment but rather emerged from systematic studies on the nitration of substituted aromatic compounds in the late 19th and early 20th centuries. Early investigations into the electrophilic substitution of toluene (B28343) and its derivatives laid the groundwork for understanding how different functional groups direct the position of incoming substituents.
The nitration of toluene itself was known to produce a mixture of isomers, primarily the ortho- and para-nitrotoluenes, with a smaller amount of the meta-isomer. Subsequent studies on halogenated toluenes, such as 2-chlorotoluene, revealed a more complex isomeric distribution upon nitration. The presence of both a methyl group (an ortho-, para-director) and a chlorine atom (also an ortho-, para-director) leads to the formation of multiple isomers, including this compound. While a definitive first synthesis is not clearly documented, its characterization would have been the result of meticulous separation and analysis of the complex mixtures obtained from the nitration of 2-chlorotoluene. These foundational studies were crucial for the development of synthetic organic chemistry and the production of a wide array of chemical intermediates. Today, this compound is recognized as a valuable building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2]
Physicochemical Properties
This compound is a yellow liquid at room temperature.[3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [4][5] |
| Molecular Weight | 171.58 g/mol | [3][4] |
| CAS Number | 3970-40-9 | [3][4] |
| Appearance | Light yellow liquid | |
| Melting Point | 21 °C (lit.) | [3][4] |
| Boiling Point | 147 °C / 25 mmHg (lit.) | [3][4] |
| Density | 1.298 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.557 (lit.) | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of 2-methyl-6-nitroaniline (B18888) followed by a Sandmeyer reaction. This route provides good yield and selectivity for the desired isomer.
Experimental Protocol: Synthesis from 2-Methyl-6-nitroaniline
Materials:
-
2-Methyl-6-nitroaniline
-
tert-Butyl nitrite (B80452)
-
Copper(I) chloride (CuCl)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is prepared.
-
In a separate flask, a solution of tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL) is prepared.
-
The solution of 2-methyl-6-nitroaniline is added to the solution containing tert-butyl nitrite and Cu(I)Cl.
-
The reaction mixture is then heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.
-
After the reaction is complete, the mixture is cooled to ambient temperature and filtered.
-
The filtrate is concentrated in vacuo to remove the solvent.
-
The crude product is purified by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent.
-
This process yields 2-chloro-1-methyl-3-nitrobenzene as a yellow oil (23 g, 82% yield).
Characterization:
The product can be characterized by ¹H NMR spectroscopy. In DMSO-d₆, the expected signals are: δ 7.84 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50-7.46 (m, 1H), 2.44 (s, 3H).
Caption: Synthetic pathway for this compound.
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a chloro group, a nitro group, and a methyl group—on the aromatic ring allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] For instance, the nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions to form amides, sulfonamides, and other nitrogen-containing functional groups. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The methyl group can also be functionalized, for example, through oxidation to a carboxylic acid. This trifunctional nature makes this compound a key starting material for building molecular complexity.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 3. This compound 98 3970-40-9 [sigmaaldrich.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-Chloro-3-nitrotoluene: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-nitrotoluene is a versatile chemical intermediate of significant interest in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its unique molecular architecture, featuring a chlorinated and nitrated toluene (B28343) scaffold, offers a rich platform for a variety of chemical transformations. This technical guide provides an in-depth review of the synthesis, key reactions, and applications of this compound, with a focus on its role as a building block in organic synthesis. Detailed experimental protocols for its preparation and characteristic reactions are presented, alongside a summary of its physicochemical properties.
Physicochemical Properties
This compound is a yellow to light-yellow liquid or solid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 3970-40-9 | [1] |
| Appearance | Yellow to light-yellow liquid or solid | [2] |
| Melting Point | 21 °C | [2] |
| Boiling Point | 147 °C at 25 mmHg | |
| Density | 1.298 g/mL at 25 °C | |
| Refractive Index | n20/D 1.557 |
Synthesis of this compound
The most commonly cited laboratory synthesis of this compound involves the Sandmeyer-type reaction of 2-methyl-6-nitroaniline (B18888).[1] This method provides a good yield and a high purity product.
Experimental Protocol: Synthesis from 2-Methyl-6-nitroaniline[1]
Materials:
-
2-Methyl-6-nitroaniline
-
tert-Butyl nitrite (B80452)
-
Copper(I) chloride (CuCl)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, a solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is prepared.
-
In a separate vessel, a solution of tert-butyl nitrite (34 g, 0.33 mol, 39 mL) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL) is prepared.
-
The solution of 2-methyl-6-nitroaniline is added to the solution containing tert-butyl nitrite and Cu(I)Cl.
-
The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.
-
After 3 hours, the reaction mixture is cooled to ambient temperature.
-
The mixture is filtered, and the filtrate is concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a petroleum ether/EtOAc (100:1) eluent system.
-
The final product, 2-chloro-1-methyl-3-nitrobenzene (this compound), is obtained as a yellow oil.
Yield: 23 g (82%)
Key Reactions and Transformations
This compound serves as a versatile building block due to the distinct reactivity of its chloro and nitro functional groups.[3] The primary transformations involve the reduction of the nitro group and nucleophilic substitution of the chlorine atom.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, yielding 2-chloro-3-aminotoluene. This transformation is a crucial step in the synthesis of various pharmaceuticals and other fine chemicals.[2] Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation.
Materials:
-
This compound
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and granulated tin.
-
Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling to control the rate.
-
After the initial vigorous reaction subsides, heat the mixture on a water bath until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free amine.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-3-aminotoluene, which can be further purified by distillation or crystallization.
Nucleophilic Aromatic Substitution
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution, although it is not as activated as in isomers where the nitro group is in the ortho or para position. Nevertheless, reactions with strong nucleophiles can proceed to introduce various functionalities.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol to the flask.
-
Reflux the reaction mixture for a specified time, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude 2-methoxy-3-nitrotoluene, which can be purified further if necessary.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemicals
Pharmaceuticals
This compound and its derivatives are utilized in the synthesis of potential pharmaceutical agents. For instance, it has been mentioned as a precursor in the synthesis of tricyclic indole-2-carboxylic acids, which are being investigated as potential NMDA-glycine antagonists.[2] The general synthetic strategy would involve the transformation of this compound into a more complex substituted aniline, which then undergoes further cyclization and functionalization to build the final tricyclic indole (B1671886) scaffold.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and is toxic to aquatic life. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a range of chemical transformations, making it a key building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and dye industries. The synthetic and reaction protocols outlined in this guide provide a foundation for its use in research and development. As the demand for novel and complex organic molecules continues to grow, the importance of versatile intermediates like this compound is expected to increase.
References
Quantum Mechanical Insights into 2-Chloro-3-nitrotoluene: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structural, vibrational, and electronic properties of 2-Chloro-3-nitrotoluene through computational and experimental methodologies, providing a framework for its application in pharmaceutical research and development.
Molecular Structure and Optimization
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry of this compound. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial configuration and reactivity. The following table showcases typical geometric parameters that would be obtained for this compound, using data from a related isomer as a reference.
Table 1: Optimized Geometric Parameters (Illustrative Example for a 2-Chloro-nitrotoluene Isomer)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 |
| C-H (aromatic) | 1.08 - 1.09 | - |
| C-Cl | ~1.74 | - |
| C-N | ~1.47 | - |
| N-O | ~1.22 | ~118 |
| C-C (methyl) | ~1.51 | - |
| C-H (methyl) | ~1.09 | - |
Note: These values are representative and would be specifically calculated for this compound in a dedicated computational study.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational analysis through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy is crucial for identifying the functional groups and understanding the vibrational modes of this compound. Quantum mechanical calculations can predict these vibrational frequencies, which, when compared with experimental data, allow for a precise assignment of the spectral bands. For aromatic nitro compounds, the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group are typically observed between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[1].
Table 2: Experimental and Calculated Vibrational Frequencies (Illustrative Example for a 2-Chloro-nitrotoluene Isomer)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 | 3150 - 3050 |
| C-H stretch (methyl) | 2980 - 2870 | 2980 - 2870 | 3000 - 2900 |
| NO₂ asymmetric stretch | ~1530 | - | ~1540 |
| NO₂ symmetric stretch | ~1350 | ~1350 | ~1360 |
| C-Cl stretch | ~750 | ~750 | ~760 |
Note: Calculated frequencies are often scaled to better match experimental values.
Electronic Properties: HOMO-LUMO Analysis
The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its potential as an electronic material. A smaller gap suggests higher reactivity. These parameters are calculated using computational methods and are essential for understanding the molecule's behavior in chemical reactions.
Table 3: Calculated Electronic Properties (Illustrative Example for a 2-Chloro-nitrotoluene Isomer)
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.5 to -3.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 2-methyl-6-nitroaniline (B18888) followed by a Sandmeyer reaction.[2]
Materials:
-
2-Methyl-6-nitroaniline
-
tert-Butyl nitrite (B80452)
-
Copper(I) chloride (CuCl)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A solution of 2-methyl-6-nitroaniline in acetonitrile is added to a solution of tert-butyl nitrite and Cu(I)Cl in acetonitrile.
-
The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred for 3 hours.[2]
-
After cooling to ambient temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica-gel column chromatography using a petroleum ether/EtOAc (100:1) solvent system to yield 2-chloro-1-methyl-3-nitrobenzene as a yellow oil.[2]
FT-IR Spectroscopy
Sample Preparation (Solid Sample - KBr Pellet Method): [3]
-
Grinding: A small amount of the solid sample is placed in an agate mortar. Approximately 100 mg of dry potassium bromide (KBr) powder is added. The mixture is thoroughly ground to a fine powder.
-
Pellet Formation: The powdered mixture is transferred to a pellet press. A pressure of 8-10 tons is applied for a few minutes to form a transparent or translucent pellet.
-
Analysis: The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is acquired.[3]
UV-Vis Spectroscopy
Sample Preparation (Solution Method): [4][5]
-
Solvent Selection: A suitable solvent that dissolves the sample and is transparent in the desired UV-Vis region is chosen. Common solvents include ethanol, methanol, and cyclohexane.
-
Solution Preparation: A stock solution of known concentration is prepared by accurately weighing the sample and dissolving it in a specific volume of the chosen solvent. Serial dilutions are then made to obtain solutions of varying concentrations.
-
Blank Preparation: A cuvette is filled with the pure solvent to be used as a blank or reference.[5]
-
Measurement: The UV-Vis spectrum of the blank is recorded first. Then, the spectra of the sample solutions are recorded. The instrument automatically subtracts the blank spectrum.
NMR Spectroscopy
Sample Preparation: [6]
-
Dissolution: Approximately 10-50 mg of the sample is dissolved in about 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]
-
Filtration (if necessary): If the solution contains any solid particles, it is filtered through a small cotton or glass wool plug into the NMR tube.
-
Transfer: The clear solution is transferred to a standard 5 mm NMR tube.
-
Standard Addition: A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution for chemical shift calibration.[7]
Visualizations
Caption: Computational workflow for quantum mechanical calculations of this compound.
Caption: Integrated workflow for the synthesis, characterization, and analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-3-nitrotoluene from 2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted nitrotoluenes is a critical process in the development of pharmaceuticals, agrochemicals, and specialty dyes. 2-Chloro-3-nitrotoluene, in particular, is a valuable intermediate due to the presence of three distinct functional groups on the aromatic ring, allowing for a variety of subsequent chemical transformations. This document provides detailed protocols for the synthesis of this compound from 2-methyl-6-nitroaniline (B18888) via the Sandmeyer reaction. The Sandmeyer reaction is a versatile and widely used method for the conversion of a primary aromatic amine to an aryl halide.[1][2] This process involves the diazotization of the amine followed by a copper(I) catalyzed displacement of the diazonium group with a halide.[1][2] Two common methods for the diazotization step are presented: one utilizing tert-butyl nitrite (B80452) in an organic solvent and a more traditional approach using sodium nitrite in an acidic aqueous solution. These protocols are designed to provide researchers with reliable methods for the preparation of this important synthetic building block.
Chemical Reaction Scheme
Experimental Protocols
Two distinct protocols for the synthesis of this compound are provided below. Protocol A details a method using tert-butyl nitrite in acetonitrile (B52724), while Protocol B outlines the traditional Sandmeyer reaction using sodium nitrite and hydrochloric acid.
Protocol A: Synthesis using tert-Butyl Nitrite
This protocol is adapted from a procedure found in ChemicalBook and is suitable for researchers who prefer non-aqueous reaction conditions.[3]
Materials and Equipment:
-
Three-necked round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
-
2-methyl-6-nitroaniline
-
tert-Butyl nitrite
-
Copper(I) chloride (CuCl)
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (B1210297) (EtOAc) for chromatography
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, prepare a solution of copper(I) chloride (24 g, 0.25 mol) and tert-butyl nitrite (34 g, 0.33 mol, 39 mL) in acetonitrile (300 mL).
-
In a separate flask, dissolve 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL).
-
Add the solution of 2-methyl-6-nitroaniline to the solution containing copper(I) chloride and tert-butyl nitrite.
-
Heat the reaction mixture to 65 °C under a nitrogen atmosphere and stir at this temperature for 3 hours.[3]
-
After 3 hours, cool the reaction mixture to ambient temperature.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude material by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a yellow oil.[3]
Expected Yield and Characterization:
-
Yield: 23 g (82%)[3]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 7.84 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50-7.46 (m, 1H), 2.44 (s, 3H).[3]
Protocol B: Traditional Sandmeyer Reaction using Sodium Nitrite and Hydrochloric Acid
This protocol is a generalized procedure based on established Sandmeyer reaction methodologies for nitroanilines.
Materials and Equipment:
-
Two three-necked round-bottom flasks with mechanical stirrers and thermometers
-
Ice-salt bath
-
Dropping funnel
-
2-methyl-6-nitroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Urea (B33335) or sulfamic acid
-
Starch-iodide paper
-
Separatory funnel
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
Part 1: Preparation of the Diazonium Salt Solution
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-methyl-6-nitroaniline (0.10 mol, 15.2 g).
-
Carefully add concentrated hydrochloric acid (0.30 mol, approx. 25 mL) and 50 mL of water. Stir the mixture to form a slurry of the amine hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the diazotization.
-
In a separate beaker, prepare a solution of sodium nitrite (0.11 mol, 7.6 g) in 20 mL of water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension from a dropping funnel over 30-45 minutes. Ensure the internal temperature of the reaction mixture does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid amine hydrochloride should dissolve, resulting in a clear, yellowish solution of the diazonium salt.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of the sodium nitrite solution and re-test after 5-10 minutes.
-
Once a positive test is achieved, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative.
Part 2: Sandmeyer Reaction
-
In a separate large three-necked flask, prepare a solution of copper(I) chloride (0.12 mol, 11.9 g) in concentrated hydrochloric acid (50 mL). Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) chloride solution. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The product will separate as an oily layer. Extract the mixture with dichloromethane or another suitable organic solvent (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Data Presentation
| Parameter | Protocol A (tert-Butyl Nitrite) | Protocol B (Traditional Sandmeyer) |
| Starting Material | 2-methyl-6-nitroaniline | 2-methyl-6-nitroaniline |
| Reagents | tert-Butyl nitrite, CuCl | NaNO₂, HCl, CuCl |
| Solvent | Acetonitrile | Water, HCl |
| Reaction Temperature | 65 °C | 0-10 °C (diazotization), RT (Sandmeyer) |
| Reaction Time | 3 hours | ~3-4 hours |
| Purification | Column Chromatography | Extraction, optional distillation/chromatography |
| Reported Yield | 82%[3] | Typically 60-80% (literature for similar substrates) |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-methyl-6-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
tert-Butyl nitrite: Highly flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Sodium nitrite: Oxidizer, may intensify fire. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Copper(I) chloride: Harmful if swallowed. Causes serious eye damage. Very toxic to aquatic life with long-lasting effects.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
This compound: Harmful if swallowed. Very toxic to aquatic life.
Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Always keep diazonium salt solutions cold and use them immediately in the next step. Do not attempt to isolate the solid diazonium salt.
Diagrams
Caption: Workflow for Protocol A.
Caption: Workflow for Protocol B.
References
Application Notes and Protocols: Laboratory Scale Synthesis of 2-Chloro-3-nitrotoluene
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-Chloro-3-nitrotoluene via the nitration of 2-chlorotoluene (B165313). The procedure detailed herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This protocol emphasizes safety, efficiency, and reproducibility, and includes detailed experimental procedures, data presentation, and a visual workflow diagram.
Introduction
This compound is a valuable chemical intermediate in organic synthesis.[1] It serves as a precursor in the production of various more complex molecules, including dyes, pharmaceuticals, and agrochemicals.[1] The presence of both a chloro and a nitro group on the toluene (B28343) ring offers multiple reaction sites for further functionalization, making it a versatile building block in medicinal chemistry and materials science.[1][2] This protocol outlines a standard laboratory procedure for its preparation through the electrophilic aromatic substitution (nitration) of 2-chlorotoluene.
Reaction Scheme
The synthesis of this compound is achieved by the nitration of 2-chlorotoluene using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
Figure 1: Nitration of 2-chlorotoluene to produce a mixture of isomers, including this compound.
Materials and Equipment
3.1. Chemicals
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Physical State | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) | Hazards |
| 2-Chlorotoluene | C₇H₇Cl | 126.58 | 95-49-8 | Liquid | 1.083 | -35 | 159 | Flammable, Harmful if inhaled, Toxic to aquatic life.[3][4] |
| Nitric Acid (65-70%) | HNO₃ | 63.01 | 7697-37-2 | Liquid | ~1.41 | -42 | ~121 | Oxidizer, Causes severe skin burns and eye damage, Toxic if inhaled.[5] |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Liquid | 1.84 | 10 | 337 | Causes severe skin burns and eye damage.[6][7][8] |
| This compound | C₇H₆ClNO₂ | 171.58 | 3970-40-9 | Liquid/Solid | 1.298 | 21 | 147 @ 25 mmHg | Harmful if swallowed, Very toxic to aquatic life.[9][10] |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 75-09-2 | Liquid | 1.33 | -96.7 | 39.6 | Skin and eye irritant, Suspected carcinogen. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Solid | 2.20 | 50 (decomposes) | N/A | Mild irritant. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Solid | 2.66 | 884 | 1429 | Hygroscopic. |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel with pressure equalization
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
4.1. Preparation of the Nitrating Mixture
-
In a 100 mL beaker cooled in an ice-salt bath, carefully and slowly add 25 mL of concentrated sulfuric acid.
-
To the cold sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring. Maintain the temperature of the mixture below 10 °C throughout the addition.
-
Once the addition is complete, allow the nitrating mixture to cool to 0-5 °C.
4.2. Nitration of 2-Chlorotoluene
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add 25.3 g (23.4 mL) of 2-chlorotoluene to the flask.
-
Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Slowly add the prepared cold nitrating mixture dropwise from the dropping funnel to the stirred 2-chlorotoluene over a period of approximately 60-90 minutes.
-
Carefully monitor the reaction temperature and maintain it below 5 °C during the addition.[11]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 3 hours.[11]
4.3. Work-up and Isolation
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a 600 mL beaker with stirring.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, which will be a mixture of isomers.
4.4. Purification
The crude product is a mixture of isomers, primarily this compound, 2-chloro-5-nitrotoluene, and 2-chloro-6-nitrotoluene. Further purification is required to isolate the desired this compound.
-
Fractional distillation under reduced pressure can be employed to separate the isomers based on their boiling points.
-
Alternatively, column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be used for more precise separation.
Data Presentation
| Parameter | Value |
| Mass of 2-Chlorotoluene | 25.3 g (0.2 mol) |
| Volume of Conc. Nitric Acid | 15 mL |
| Volume of Conc. Sulfuric Acid | 25 mL |
| Theoretical Yield of Nitrotoluenes | 34.3 g (0.2 mol) |
| Appearance of this compound | Yellowish oil or solid[12] |
| Melting Point of this compound | 21 °C[9][13] |
| Boiling Point of this compound | 147 °C at 25 mmHg[9][13] |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] An emergency shower and eyewash station should be readily accessible.[8]
-
Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[6][7] Handle with extreme care and avoid contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][8] The nitrating mixture is a powerful oxidizing agent; avoid contact with combustible materials.
-
2-Chlorotoluene: This compound is flammable and harmful if inhaled.[3][4] Keep away from heat, sparks, and open flames.[3] Avoid breathing vapors.[4]
-
This compound: This product is harmful if swallowed and very toxic to aquatic life.[10][14] Avoid release to the environment.[4]
-
Reaction Conditions: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of potentially explosive dinitrated byproducts.[15]
Visual Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. health.state.mn.us [health.state.mn.us]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
- 9. This compound | 3970-40-9 [chemicalbook.com]
- 10. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. chemical-label.com [chemical-label.com]
- 15. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
Industrial Production of 2-Chloro-3-nitrotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale production of 2-Chloro-3-nitrotoluene. The primary manufacturing route involves the nitration of 2-chlorotoluene, which yields a mixture of isomers. Subsequent separation and purification are critical to isolate the desired this compound. This compound is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.
I. Overview of Synthesis Pathway
The industrial synthesis of this compound is predominantly achieved through the electrophilic nitration of 2-chlorotoluene. This reaction typically employs a mixed acid system of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.[1]
The directing effects of the chloro and methyl groups on the toluene (B28343) ring lead to the formation of a mixture of isomers. The primary products are this compound, 2-chloro-5-nitrotoluene, and 2-chloro-6-nitrotoluene. The separation of these isomers is a key challenge in the industrial process.
References
Application Notes and Protocols for 2-Chloro-3-nitrotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitrotoluene is a versatile chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both a chloro and a nitro group on a toluene (B28343) scaffold, allows for a diverse range of chemical transformations. This makes it a valuable precursor in the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] The strategic positioning of the chloro, nitro, and methyl groups on the aromatic ring influences the regioselectivity of subsequent reactions, providing a powerful tool for the construction of intricate molecular architectures.[4]
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, with a focus on its practical application in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [5] |
| Molecular Weight | 171.58 g/mol | [5] |
| Appearance | Light yellow liquid or powder | [1] |
| Melting Point | 21 °C | [6] |
| Boiling Point | 147 °C / 25 mmHg | [6] |
| Density | 1.298 g/mL at 25 °C | [6] |
| CAS Number | 3970-40-9 | [5] |
Key Synthetic Applications
This compound serves as a linchpin in the synthesis of a variety of important chemical entities. The primary transformations involve the reduction of the nitro group to an amine and the substitution or coupling of the chloro group.
Reduction of the Nitro Group: Synthesis of 2-Chloro-3-aminotoluene
The reduction of the nitro group in this compound to form 2-chloro-3-aminotoluene (also known as 3-chloro-2-methylaniline) is a foundational reaction that opens up a vast landscape of further synthetic possibilities.[7] The resulting aniline (B41778) derivative is a key intermediate for the synthesis of amines, amides, and various heterocyclic compounds.[7]
Two common methods for this reduction are catalytic hydrogenation and chemical reduction.
Experimental Protocol 1: Chemical Reduction using Iron
This protocol describes the reduction of this compound using finely divided iron in the presence of hydrochloric acid.
Reaction Scheme:
Caption: Reduction of this compound to 2-chloro-3-aminotoluene.
Materials:
-
This compound (1-chloro-2-methyl-3-nitrobenzene)
-
Finely divided iron
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
Procedure: [8]
-
To a reaction vessel equipped with a stirrer and reflux condenser, add finely divided iron (100 g), concentrated hydrochloric acid (20 g), and water (200 ml).
-
Heat the mixture to boiling with continuous stirring.
-
Over a period of 2 hours, gradually add this compound (100 g).
-
After the addition is complete, place the reaction mixture in an oil bath and add sodium carbonate (20 g).
-
Perform steam distillation at 140 °C to isolate the 3-chloro-2-methylaniline. The bath temperature should be around 200 °C.
-
Separate the product using a separatory funnel.
-
Further purify the product by vacuum distillation.
Quantitative Data:
| Reactant | Product | Reagents | Yield | Reference |
| This compound | 2-Chloro-3-aminotoluene | Fe, HCl, H₂O | ~94% | [8] |
Experimental Protocol 2: Reduction using Sulfur
This protocol outlines a method for the reduction of 2-chloro-6-nitrotoluene (B1664060) (a close isomer, with the protocol being adaptable) using sulfur and sodium bicarbonate in N,N-dimethylacetamide.
Reaction Scheme:
Caption: Reduction of 2-chloro-6-nitrotoluene using sulfur.
Materials:
-
2-Chloro-6-nitrotoluene
-
Sulfur
-
Sodium bicarbonate
-
N,N-dimethylacetamide (DMA)
Procedure: [9]
-
In a three-necked flask, add N,N-dimethylacetamide (500 ml), 2-chloro-6-nitrotoluene (51 g, 0.3 moles), sulfur (48 g, 1.5 moles), and sodium bicarbonate (126 g, 1.5 moles).
-
Stir the mixture and heat at 110 °C for 10 hours.
-
After the reaction is complete, filter the mixture.
-
The filtrate is subjected to reduced pressure distillation to obtain the light yellow liquid product, 3-chloro-2-methylaniline.
Quantitative Data:
| Reactant | Product | Reagents | Yield | Purity (GC) | Reference |
| 2-Chloro-6-nitrotoluene | 3-Chloro-2-methylaniline | S, NaHCO₃, DMA | 77% | 99% | [9] |
Synthesis of Heterocyclic Compounds: Benzimidazoles
The ortho-disposed amino groups of 2,3-diaminotoluene, which can be synthesized from this compound, make it an excellent precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles. Benzimidazoles are a critical scaffold in many biologically active molecules.
Synthetic Workflow:
Caption: Synthetic pathway to benzimidazoles from this compound.
Experimental Protocol 3: General Procedure for Benzimidazole Synthesis
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from an ortho-phenylenediamine, such as 2,3-diaminotoluene.
-
In a round-bottom flask, dissolve the o-phenylenediamine (B120857) (e.g., 2,3-diaminotoluene) in a suitable solvent such as ethanol.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
The reaction mixture is then stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 8-10 minutes).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, water is added to the reaction mixture.
-
The aqueous suspension is then extracted with an organic solvent like ethyl acetate (B1210297).
-
The combined organic phases are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| o-Phenylenediamine | Aldehyde | Product | Yield | Reference |
| o-phenylenediamine | Benzaldehyde | 2-Phenylbenzimidazole | 97% | [9] |
| o-phenylenediamine | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzimidazole | 95% | [9] |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound, with its chloro substituent, is a suitable substrate for such transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions significantly expand the synthetic utility of this precursor, allowing for the introduction of a wide array of functional groups.
Experimental Protocol 4: Suzuki-Miyaura Coupling (Adapted from a similar substrate)
This protocol provides a methodology for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. While the original protocol uses 5-bromo-1-chloro-2-methyl-3-nitrobenzene, the conditions can be adapted for this compound, with the understanding that the chloro group is generally less reactive than the bromo group and may require more forcing conditions or a more active catalyst system.[7]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Distilled water
Procedure: [7]
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Equip the flask with a reflux condenser and place it in a preheated heating mantle.
-
Stir the reaction mixture vigorously at 90 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Hypothetical for this compound):
| Aryl Halide | Boronic Acid | Catalyst System | Base | Yield |
| This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Moderate to Good |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Moderate to Good |
Note: The reactivity of aryl chlorides in Suzuki couplings can be lower than that of aryl bromides or iodides. Optimization of the catalyst, ligand, and reaction conditions may be necessary to achieve high yields. More modern, highly active palladium catalysts and ligands (e.g., those based on biarylphosphines) can significantly improve the efficiency of couplings with aryl chlorides.[3]
Further Synthetic Potential
Beyond the detailed protocols, this compound can be employed in a variety of other important synthetic transformations:
-
Buchwald-Hartwig Amination: The chloro group can be substituted with a wide range of primary and secondary amines using palladium catalysis, providing access to a diverse array of N-aryl compounds.[9][10]
-
Sonogashira Coupling: The formation of a carbon-carbon triple bond can be achieved by coupling with a terminal alkyne, again using a palladium/copper co-catalyst system.[11]
-
Heck Reaction: The chloro group can participate in the palladium-catalyzed reaction with alkenes to form substituted alkenes.[5][12]
-
Palladium-Catalyzed Cyanation: The chloro group can be displaced by a cyanide source to introduce a nitrile functionality, which is a versatile precursor for carboxylic acids, amines, and other nitrogen-containing heterocycles.[1][2]
-
Sandmeyer Reaction: Following the reduction of the nitro group to an amine, the resulting 2-chloro-3-aminotoluene can be diazotized and subsequently converted to a variety of other functional groups (e.g., -OH, -Br, -CN, -F) via the Sandmeyer reaction.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its dual functionality allows for a wide range of transformations, from fundamental reductions and nucleophilic substitutions to modern palladium-catalyzed cross-coupling reactions. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this important building block in the synthesis of complex and valuable molecules. The continued exploration of its reactivity with modern catalytic systems will undoubtedly lead to the discovery of new and efficient synthetic routes to important chemical targets.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
Applications of 2-Chloro-3-nitrotoluene in the Synthesis of the Anti-Inflammatory Drug Clonixin
Introduction
2-Chloro-3-nitrotoluene is a versatile aromatic chemical intermediate characterized by the presence of chloro, nitro, and methyl functional groups on a benzene (B151609) ring. This substitution pattern allows for a range of chemical transformations, making it a valuable starting material in multi-step organic syntheses. In medicinal chemistry, this compound serves as a key precursor in the synthesis of various bioactive molecules. One notable application is its use in the production of Clonixin (B1669224), a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties.
This application note details the synthetic pathway from this compound to Clonixin, including experimental protocols for the key transformations. It also provides data on the biological activity of Clonixin and illustrates its mechanism of action.
Application: Precursor to the NSAID Clonixin
This compound is a crucial starting material for the synthesis of 3-chloro-2-methylaniline (B42847), a key intermediate which is then used to construct the final Clonixin molecule. The overall synthetic scheme involves two primary steps: the reduction of the nitro group of this compound, followed by a nucleophilic aromatic substitution reaction to form the diarylamine core of Clonixin.
Quantitative Data: Biological Activity of Clonixin
Clonixin, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Clonixin is a non-selective inhibitor of both COX-1 and COX-2.[1][2][3][4]
| Compound | Target | IC50 | Species |
| Lysine (B10760008) Clonixinate | COX-1 | ~68 µM | Rat |
| Lysine Clonixinate | COX-2 | ~27-41 µM | Rat |
Table 1: Inhibitory activity of Lysine Clonixinate against COX-1 and COX-2 enzymes. Data derived from in vitro studies on rat lung preparations.[5]
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-methylaniline from this compound
This procedure outlines the reduction of the nitro group of this compound to an amine using iron in an acidic medium.
Materials:
-
1-chloro-2-methyl-3-nitrobenzene (this compound)
-
Finely divided iron
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and reflux condenser, prepare a mixture of 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.
-
Heat the mixture to boiling with continuous stirring.
-
Over a period of 2 hours, gradually add 100 g of 1-chloro-2-methyl-3-nitrobenzene to the boiling mixture.
-
After the addition is complete, transfer the reaction mixture to an oil bath.
-
Add 20 g of sodium carbonate to the mixture.
-
Perform steam distillation at a bath temperature of 200°C. The 3-chloro-2-methylaniline will distill over.
-
Separate the distilled 3-chloro-2-methylaniline using a separating funnel.
-
For further purification, perform vacuum distillation. The boiling point of 3-chloro-2-methylaniline is 105-110°C at 10 mm Hg or 240°C at atmospheric pressure.
-
The expected yield is approximately 94% of the theoretical value.[6]
Step 2: Synthesis of Clonixin from 3-Chloro-2-methylaniline
This procedure describes the coupling of 3-chloro-2-methylaniline with 2-chloronicotinic acid to form Clonixin.
Materials:
-
3-chloro-2-methylaniline
-
2-chloronicotinic acid
-
p-toluenesulfonic acid
-
Pyridine (solvent)
Procedure: Note: While the direct synthesis from these starting materials is established, a detailed, publicly available, step-by-step protocol with specific quantities, reaction times, and purification methods is not readily found in the provided search results. The following is a generalized representation based on common synthetic methods for similar diarylamine carboxylic acids.
-
In a reaction vessel, dissolve 2-chloronicotinic acid and a molar equivalent of 3-chloro-2-methylaniline in a suitable high-boiling solvent such as pyridine.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, cool the mixture and pour it into water.
-
Adjust the pH to precipitate the Clonixin product.
-
Collect the crude product by filtration.
-
Purify the crude Clonixin by recrystallization from a suitable solvent or by column chromatography to obtain the final product.[7]
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of Clonixin starting from this compound.
Mechanism of Action: COX Inhibition
This diagram illustrates the mechanism of action of Clonixin as a non-selective COX inhibitor, leading to the reduction of prostaglandin (B15479496) synthesis.
References
- 1. What is the mechanism of Clonixin? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Clonixin | C13H11ClN2O2 | CID 28718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Clonixin used for? [synapse.patsnap.com]
- 5. Effects of lysine clonixinate on cyclooxygenase I and II in rat lung and stomach preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. A new solvate of clonixin and a comparison of the two clonixin solvates - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03623H [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Dyes and Pigments Utilizing 2-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways and experimental protocols for the utilization of 2-Chloro-3-nitrotoluene in the manufacturing of azo dyes. This document outlines the necessary steps, from the initial reduction of the nitro compound to the final characterization of the synthesized dye, providing a foundational guide for laboratory-scale synthesis.
Introduction
This compound is a versatile chemical intermediate primarily employed in the synthesis of colorants.[1] Its utility in dye and pigment manufacturing stems from the two reactive sites on its aromatic ring: the nitro group and the chlorine atom. The most common synthetic route involves the reduction of the nitro group to form 2-chloro-3-aminotoluene. This primary aromatic amine is a key precursor for the synthesis of azo dyes, which constitute the largest and most diverse group of commercial colorants.[2][3]
The general synthetic strategy involves a two-step process:
-
Diazotization: The primary aromatic amine (2-chloro-3-aminotoluene) is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0-5 °C).[4]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of the dye.[4]
The structural diversity of both the diazo component (derived from this compound) and the coupling component allows for the synthesis of a wide spectrum of colors with varying properties such as lightfastness and wash fastness.
Synthetic Workflow for Azo Dye Synthesis
The overall process for converting this compound into an azo dye is illustrated below.
Figure 1: General workflow for the synthesis of azo dyes from this compound.
Experimental Protocols
The following protocols provide a generalized procedure for the synthesis of an azo dye starting from this compound.
Protocol 1: Reduction of this compound to 2-chloro-3-aminotoluene
This protocol describes a standard laboratory procedure for the reduction of an aromatic nitro compound to a primary amine using tin and hydrochloric acid.
Materials and Reagents:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, place this compound and granulated tin.
-
Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the initial reaction subsides, heat the mixture to reflux for a specified time to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution. The mixture should be kept cool during neutralization. The formation of a precipitate of tin hydroxides will be observed.
-
Extract the product, 2-chloro-3-aminotoluene, with a suitable organic solvent such as diethyl ether.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude 2-chloro-3-aminotoluene.
-
The crude product can be purified by distillation or recrystallization.
Protocol 2: Diazotization of 2-chloro-3-aminotoluene
This protocol details the conversion of the synthesized primary amine into a diazonium salt. This reaction is temperature-sensitive and must be performed at low temperatures.
Materials and Reagents:
-
2-chloro-3-aminotoluene
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Beaker or flask
-
Stirring apparatus
Procedure:
-
Dissolve 2-chloro-3-aminotoluene in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution. The temperature must be maintained below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure complete formation of the diazonium salt.
-
The resulting cold diazonium salt solution is used immediately in the subsequent coupling reaction.
Protocol 3: Azo Coupling with a Naphthol Derivative
This protocol describes the final step of the azo dye synthesis, where the diazonium salt is coupled with a naphthol derivative to form the colored product.
Materials and Reagents:
-
Diazonium salt solution from Protocol 2
-
2-Naphthol (or other suitable naphthol derivative)
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Distilled water
-
Ice
-
Beaker
-
Stirring apparatus
-
Büchner funnel and flask for filtration
Procedure:
-
In a beaker, dissolve the chosen naphthol derivative (e.g., 2-Naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 2 to the cold naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye should form immediately. The color will depend on the specific naphthol derivative used.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the synthesis and characterization of azo dyes derived from this compound.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reduction | This compound, Sn, HCl | - | Water/HCl | Reflux | 2-4 | Data to be filled |
| Diazotization | 2-chloro-3-aminotoluene, NaNO₂, HCl | 1 : 1.1 : 2.5 | Water/HCl | 0-5 | 0.5 | In situ |
| Azo Coupling | Diazonium Salt, 2-Naphthol | 1 : 1 | Water/NaOH | 0-5 | 1 | Data to be filled |
Table 2: Physicochemical and Spectral Data of a Representative Azo Dye
| Property | Value |
| Appearance | e.g., Red powder |
| Melting Point (°C) | Data to be filled |
| λmax (nm) in DMF | Data to be filled |
| Molar Extinction Coefficient (ε) in DMF | Data to be filled |
| ¹H NMR (δ, ppm) | Data to be filled |
| ¹³C NMR (δ, ppm) | Data to be filled |
| FT-IR (cm⁻¹) | Characteristic peaks for -N=N-, -OH, etc. |
| Mass Spectrometry (m/z) | [M+H]⁺ or M⁺ peak |
Pigment Manufacturing
While the primary application of this compound derivatives is in the synthesis of soluble dyes, insoluble pigments can also be produced. The synthesis of azo pigments follows a similar diazotization and coupling procedure.[5] The key difference lies in the design of the starting materials to ensure the final product is insoluble in water and common organic solvents. This is often achieved by avoiding the incorporation of solubilizing groups like sulfonic acids and by increasing the molecular weight and planarity of the molecule to promote intermolecular stacking in the solid state. The resulting pigments are then subjected to finishing processes to control particle size and crystal form, which are critical for their coloristic and performance properties in applications such as paints, inks, and plastics.[6]
Conclusion
This compound serves as a valuable precursor in the synthesis of azo dyes. The protocols outlined in these application notes provide a fundamental framework for the laboratory preparation of such colorants. The key steps involve the reduction of the nitro group, followed by diazotization and azo coupling. The wide variety of available coupling components allows for the synthesis of a broad palette of colors. For successful synthesis, careful control of reaction conditions, particularly temperature during the diazotization step, is crucial. Further research and development can focus on the synthesis of novel azo dyes and pigments derived from this compound and the evaluation of their specific application properties.
References
- 1. US20170073303A1 - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. kubanni-backend.abu.edu.ng [kubanni-backend.abu.edu.ng]
- 6. DD300303A7 - PROCESS FOR THE PRODUCTION OF MONOAZOPIGMENTS - Google Patents [patents.google.com]
Analytical Methods for the Characterization of 2-Chloro-3-nitrotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Chloro-3-nitrotoluene, a key intermediate in the synthesis of various organic materials, including dyes, pharmaceuticals, and agrochemicals.[1] The methods described herein are essential for identity confirmation, purity assessment, and quality control.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating and quantifying this compound from its isomers, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for the analysis of this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A C18 column is a suitable choice for the separation of this compound and related impurities. The mobile phase, consisting of an acetonitrile (B52724) and water gradient, allows for the effective elution of the analyte. The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape.[2][3] For mass spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[2][3] Detection is typically performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Objective: To determine the purity of a this compound sample and to identify and quantify related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a stock solution of 1 mg/mL.
-
Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in acetonitrile to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution (example):
-
0-5 min: 50% B
-
5-15 min: 50-80% B
-
15-20 min: 80% B
-
20-22 min: 80-50% B
-
22-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the sample by the area percentage method.
-
Quantify impurities using a calibration curve generated from the respective impurity standards, if available.
-
Quantitative Data Summary (Illustrative)
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and definitive identification based on mass spectra.
GC-MS is particularly useful for identifying and quantifying trace impurities in this compound samples. A non-polar or medium-polarity capillary column is typically used for the separation of chloronitrotoluene isomers. The Kovats retention index for this compound on a semi-standard non-polar column is 1357.3.[4] Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, aiding in structural elucidation.
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane (B109758) or other suitable solvent (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
-
Sample Preparation:
-
Dissolve the this compound sample in dichloromethane to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
-
Data Analysis:
-
Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity by comparing retention times with the reference standard.
-
Quantify impurities using a calibration curve or by relative peak area percentage.
-
Quantitative Data Summary (Illustrative)
| Parameter | Specification |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 ng on column |
| Limit of Quantification (LOQ) | ~0.3 ng on column |
| Precision (% RSD) | < 5.0% |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ will show characteristic signals for the aromatic protons and the methyl group protons.[5] The chemical shifts and coupling patterns are unique to the substitution pattern on the toluene (B28343) ring, allowing for differentiation from its isomers.
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition Parameters (Example for 400 MHz):
-
Solvent: DMSO-d₆
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 90°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition Parameters (Example for 100 MHz):
-
Solvent: DMSO-d₆
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: 220 ppm
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure.
-
Expected ¹H NMR Data (in DMSO-d₆): [5]
-
δ 7.84 (d, J = 8.0 Hz, 1H)
-
δ 7.68 (d, J = 8.0 Hz, 1H)
-
δ 7.50-7.46 (m, 1H)
-
δ 2.44 (s, 3H)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C-H, C=C (aromatic), C-Cl, and N-O (nitro group) stretching and bending vibrations. This provides a unique fingerprint for the compound.[4][6]
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (e.g., ATR accessory, KBr press)
Procedure (using ATR):
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis:
-
Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Record the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1550-1500 & 1350-1300 | Asymmetric and symmetric NO₂ stretch |
| 800-600 | C-Cl stretch |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition behavior of a substance.
Application Note:
For a compound like this compound, TGA can determine the onset temperature of decomposition and the mass loss associated with it. DSC can provide information on melting point, heat of fusion, and the exothermic or endothermic nature of decomposition. This information is crucial for safety assessment and for determining appropriate storage and handling conditions.
Experimental Protocol: TGA/DSC Analysis
Objective: To assess the thermal stability of this compound.
Instrumentation:
-
Simultaneous TGA/DSC instrument
Reagents:
-
Nitrogen or Argon (purge gas)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a suitable TGA/DSC pan (e.g., aluminum or ceramic).
-
-
TGA/DSC Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 500 °C
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.
-
From the DSC curve, determine the melting point (if applicable) and the onset and peak temperatures of any thermal events (e.g., decomposition), as well as the associated enthalpy changes.
-
Expected Thermal Behavior:
-
This compound is expected to be thermally stable at ambient temperatures.
-
Decomposition is likely to be an exothermic process occurring at elevated temperatures.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the comprehensive characterization of this compound.
Logical Relationship of Analytical Data
Caption: Interrelation of analytical data for a complete characterization profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Analysis of 2-Chloro-3-nitrotoluene by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of 2-Chloro-3-nitrotoluene using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for purity assessment, impurity profiling, and pharmacokinetic studies in research and drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography is a robust technique for the separation and quantification of this compound. A reverse-phase method is typically employed, offering excellent resolution and sensitivity.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Materials and Reagents:
-
Column: Newcrom R1, C18, or equivalent reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) (HPLC grade) and deionized water. Phosphoric acid or formic acid can be used as a modifier. A typical mobile phase composition is a mixture of acetonitrile and water.[1][2] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][2]
-
Sample Diluent: The mobile phase is recommended as the sample diluent.
-
Standard: this compound reference standard of known purity.
3. Chromatographic Conditions:
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase by sonication or vacuum filtration before use.
-
Flow Rate: A typical starting flow rate for a 4.6 mm ID column is 1.0 to 1.5 mL/min.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Injection Volume: 10-20 µL.
-
UV Detection: Based on the UV-visible absorption spectra of similar nitroaromatic compounds, a wavelength between 254 nm and 385 nm can be selected for monitoring.[3] A common starting wavelength for aromatic compounds is 254 nm.
-
Run Time: Adjust as necessary to allow for the elution of the analyte and any impurities.
4. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution of the stock solution to construct a calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the peak areas of the working standards.
Quantitative Data Summary (HPLC)
The following table summarizes typical, estimated quantitative parameters for the HPLC analysis of this compound. Specific values may vary depending on the exact instrumentation and conditions used.
| Parameter | Typical Value |
| Retention Time (RT) | 5 - 15 minutes |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides high sensitivity and specificity for the analysis of this compound, making it an excellent technique for trace-level detection and identification.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph equipped with a capillary column, a mass selective detector (MSD), and an autosampler.
2. Materials and Reagents:
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as an Agilent HP-1701 (14% Cyanopropyl Phenyl) or a DB-5 type column (5% Phenyl-methylpolysiloxane).[1] A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Solvent: High-purity solvent such as acetonitrile or dichloromethane (B109758) for sample dissolution.
-
Standard: this compound reference standard.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless or split, depending on the sample concentration. A split ratio of 1:50 can be a good starting point.[4]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set appropriately to avoid solvent front detection.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution to cover the desired calibration range.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration expected to be within the linear range of the assay. If necessary, filter the sample through a 0.45 µm syringe filter.
5. Data Analysis:
-
Identify this compound by its characteristic retention time and mass spectrum, which should be compared to a reference standard.
-
For quantification, use the peak area of a characteristic ion (quantification ion) and construct a calibration curve. Use one or two other ions (qualifier ions) for confirmation.
Quantitative Data Summary (GC-MS)
The following table provides estimated quantitative parameters for the GC-MS analysis of this compound, based on data for similar nitrotoluene isomers.
| Parameter | Estimated Value |
| Retention Time (RT) | 10 - 20 minutes |
| Limit of Detection (LOD) | 0.01 - 0.03 mg/mL[5] |
| Limit of Quantification (LOQ) | 0.05 - 0.08 mg/mL[5] |
| Linearity Range | 0.1 - 10 mg/mL |
| Correlation Coefficient (r²) | > 0.995 |
Visualizations
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
References
Application Notes and Protocols for the Spectroscopic Analysis of 2-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 2-Chloro-3-nitrotoluene. This document includes experimental protocols for acquiring high-quality spectra and an analysis of the spectral data, which is crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Chemical Structure and Properties
This compound, with the chemical formula C₇H₆ClNO₂, is an aromatic compound used as an intermediate in the synthesis of various organic molecules.[1] Its structure consists of a toluene (B28343) ring substituted with a chlorine atom at position 2 and a nitro group at position 3.
Chemical Structure:
References
Application Notes and Protocols: Reaction Mechanisms of 2-Chloro-3-nitrotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-3-nitrotoluene (CAS No: 3970-40-9) is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] Its molecular structure, featuring a chloro, a nitro, and a methyl group on a toluene (B28343) ring, provides multiple reactive sites, allowing for diverse chemical transformations.[2] This document provides detailed application notes on the primary reaction mechanisms of this compound—nucleophilic aromatic substitution, reduction of the nitro group, and oxidation of the methyl group—along with specific experimental protocols for laboratory application.
Nucleophilic Aromatic Substitution (SNAr)
Application Note: The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the strong electron-withdrawing effect of the nitro group positioned ortho to the chlorine.[3] This effect significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[4] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] This pathway is fundamental for introducing a variety of functional groups (e.g., amines, alkoxides, thiolates) by displacing the chloride ion, thereby enabling the construction of complex molecular architectures.[3][6]
Reaction Mechanism: The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride leaving group. The ortho-nitro group plays a critical role in stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.
SNAr mechanism workflow.
Experimental Protocol: Amination of this compound
This protocol describes a general procedure for the reaction with an amine nucleophile.
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a suitable solvent such as ethanol (B145695), DMSO, or NMP.
-
Add the amine nucleophile (e.g., morpholine, piperidine) (1.2-2.0 eq) and a non-nucleophilic base such as K₂CO₃ or Et₃N (1.5 eq) if the amine is used as its salt.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
Alternatively, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
Data Presentation: SNAr Reactions
| Nucleophile (Nu⁻) | Product | Typical Conditions |
| Methoxide (CH₃O⁻) | 2-Methoxy-3-nitrotoluene | NaOCH₃ in Methanol, reflux |
| Ammonia (NH₃) | 2-Amino-3-nitrotoluene | Aqueous Ammonia, high temp, pressure |
| Piperidine | 2-(Piperidin-1-yl)-3-nitrotoluene | Piperidine, K₂CO₃, DMSO, 100 °C |
| Thiophenoxide (PhS⁻) | 2-(Phenylthio)-3-nitrotoluene | Sodium thiophenoxide, DMF, 80 °C |
Reduction of the Nitro Group
Application Note: The reduction of the nitro group to a primary amine is one of the most valuable transformations of this compound, yielding 3-chloro-2-methylaniline (B42847) (also known as 2-amino-6-chlorotoluene).[2] This product is a key building block for pharmaceuticals and dyes.[7] The reduction is a six-electron process that typically proceeds through nitroso and hydroxylamine (B1172632) intermediates.[8] Two primary methods are employed: catalytic hydrogenation and metal-mediated reductions in acidic media.[8][9] The choice of method is critical to ensure high yield and chemoselectivity, particularly to avoid hydrodehalogenation (loss of the chlorine atom).[3]
Reaction Pathway: The reduction of the nitro group (NO₂) to an amine (NH₂) proceeds in a stepwise manner.
Stepwise reduction of the nitro group.
Experimental Protocol 1: Catalytic Hydrogenation
This protocol is based on conditions optimized for the similar isomer 2-chloro-6-nitrotoluene, which showed high selectivity.[10][11]
-
Catalyst and Setup:
-
Prepare a high-pressure stainless steel reactor.
-
Add the catalyst, 2-5 wt% Palladium on Carbon (Pd/C).
-
Add this compound. The reaction can be run solvent-free or in a solvent like ethanol or ethyl acetate.[10]
-
-
Reaction:
-
Work-up and Purification:
-
After hydrogen consumption ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-2-methylaniline.
-
The product can be purified further by distillation or recrystallization if necessary.
-
Experimental Protocol 2: Reduction with Iron in Acidic Media
This is a classic and reliable method for nitro group reduction.[8]
-
Reagents and Setup:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water.
-
Add ammonium (B1175870) chloride (approx. 4 eq) and iron powder (3-5 eq).[8]
-
-
Reaction:
-
Heat the mixture to reflux. The reaction is often initially vigorous.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Filter the hot mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Data Presentation: Nitro Group Reduction
| Method | Reagent/Catalyst | Solvent | Conditions | Selectivity/Yield | Ref |
| Catalytic Hydrogenation | 2 wt% Pd/C | Solvent-free | 80 °C, 1 MPa H₂ | High selectivity (>98%), high yield | [10][11] |
| Metal/Acid Reduction | Fe / NH₄Cl | Ethanol/Water | Reflux | Good to excellent yield | [8] |
| Metal/Acid Reduction | Sn / HCl | Ethanol | Reflux | High yield, but harsher conditions | [9] |
Oxidation of the Methyl Group
Application Note: The methyl group of this compound can be oxidized to a carboxylic acid to form 2-chloro-3-nitrobenzoic acid.[12] This derivative is a useful building block in organic synthesis. The oxidation typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.[13][14] It is important to note that ortho-nitroalkylaromatics can exhibit greater resistance to direct oxidation compared to their meta and para isomers, potentially requiring more forcing conditions.[15]
Workflow for methyl group oxidation.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reagents and Setup:
-
In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a solution of a base like sodium carbonate or sodium hydroxide (B78521) in water.
-
Heat the mixture to reflux.
-
-
Reaction:
-
Slowly add a solution of potassium permanganate (KMnO₄, approx. 3-4 eq) in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue heating until the purple color persists, indicating the reaction is complete.
-
A brown precipitate of manganese dioxide (MnO₂) will form.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the MnO₂.
-
Wash the filter cake with hot water.
-
Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.
-
The 2-chloro-3-nitrobenzoic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Data Presentation: Oxidation of Methyl Group
| Oxidizing Agent | Conditions | Product |
| KMnO₄ / NaOH | Aqueous, reflux | 2-Chloro-3-nitrobenzoic acid |
| Na₂Cr₂O₇ / H₂SO₄ | Aqueous, heat | 2-Chloro-3-nitrobenzoic acid |
| Chromyl Chloride (Etard) | CS₂ or CCl₄ | 2-Chloro-3-nitrobenzaldehyde[16] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. This compound | 3970-40-9 [chemicalbook.com]
- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]
- 16. Chemical reaction of p-nitrotoluene undergoing Etard reaction What is th.. [askfilo.com]
Application Notes and Protocols for 2-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2-Chloro-3-nitrotoluene (CAS No. 3970-40-9). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a light yellow liquid that serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Its chemical structure and properties are summarized below.
| Property | Value |
| CAS Number | 3970-40-9 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol [2][3] |
| Appearance | Light yellow liquid[1] |
| Melting Point | 21 °C (lit.)[3] |
| Boiling Point | 147 °C / 25 mmHg (lit.)[3] |
| Density | 1.298 g/mL at 25 °C (lit.)[3] |
| Flash Point | 113 °C (235.4 °F) - closed cup[3] |
| Refractive Index | n20/D 1.557 (lit.)[3] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life.[2][3] It is essential to handle this chemical with appropriate safety measures.
GHS Hazard Statements:
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or when there is a risk of inhalation, a respirator with a type ABEK (EN14387) filter is recommended.[3]
Handling and Storage Protocols
General Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.
-
Temperature: Store in a cool, dry place. Specific supplier recommendations vary, with some advising storage at 0-8°C and others suggesting room temperature in a dark place, preferably below 15°C. A refrigerated, controlled environment is ideal.
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Incompatible Materials: Store separately from strong oxidizing agents, strong reducing agents, strong acids, and strong bases to prevent potentially violent reactions.
Experimental Protocols
Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup:
-
Wear appropriate PPE as outlined in section 2.1.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the appropriate safety officer or supervisor.
First-Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste material in a clearly labeled, sealed, and appropriate container.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-3-nitrotoluene Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges and improve the yield in the synthesis of 2-Chloro-3-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The primary challenge is controlling regioselectivity during the electrophilic nitration of 2-chlorotoluene (B165313). The starting material has two substituents, a methyl group (-CH₃) and a chlorine atom (-Cl), both of which are ortho, para-directing. This leads to the formation of a mixture of isomers, primarily this compound, 2-chloro-5-nitrotoluene (B86962), and other minor byproducts.[1][2] Separating the desired 3-nitro isomer from this mixture can be difficult and often results in a lower isolated yield.
Q2: Why are multiple isomers formed during the nitration of 2-chlorotoluene?
A2: The formation of multiple isomers is due to the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating but also ortho, para-director.[1] The interplay of their electronic and steric effects results in the nitro group (NO₂⁺) attacking several available positions on the ring, leading to a product mixture.[1][2]
Q3: Are there alternative synthesis routes that offer higher yields of this compound?
A3: Yes, an alternative and high-yield route involves a Sandmeyer-type reaction starting from 2-methyl-6-nitroaniline (B18888). This method avoids the issue of isomeric mixtures inherent in the direct nitration of 2-chlorotoluene. A reported protocol gives a yield of approximately 82% for this conversion.[3]
Q4: What are the typical nitrating agents used for this synthesis?
A4: A common nitrating agent is a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] Other systems, such as nitric acid with acetic anhydride (B1165640) or using catalysts like acidic β-zeolite, have also been explored to improve selectivity.[1][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification processes.
Problem 1: Low overall yield after purification.
| Possible Cause | Suggested Solution |
| Formation of Multiple Isomers | The primary cause of low yield is often the formation of undesired isomers. Optimize reaction conditions (see Q2 and the Optimization Protocol below) to favor the 3-nitro product. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Product Loss During Workup | During the aqueous workup, ensure the pH is properly neutralized to prevent loss of product. Use an appropriate organic solvent like dichloromethane (B109758) for efficient extraction.[1] Perform multiple extractions to maximize recovery. |
| Difficult Purification | Isomers of chloronitrotoluene can have very similar physical properties, making separation difficult. Purification by silica (B1680970) gel column chromatography is often necessary.[3] Fractional crystallization or distillation under reduced pressure may also be viable depending on the isomer composition. |
Problem 2: Difficulty in separating this compound from its isomers.
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | The various chloronitrotoluene isomers have similar polarities, making chromatographic separation challenging. |
| Optimize Chromatography: Use a long column and a solvent system with low polarity (e.g., petroleum ether/ethyl acetate (B1210297) 100:1) to improve separation.[3] | |
| Close Boiling Points | The boiling points of the isomers are often too close for efficient separation by standard distillation. |
| Vacuum Distillation: Attempt distillation under reduced pressure, which can enhance the difference in boiling points. The boiling point of this compound is reported as 147 °C at 25 mmHg. |
Quantitative Data on Isomer Formation
The regioselectivity of the nitration of 2-chlorotoluene is highly dependent on reaction conditions. The following table summarizes the distribution of isomers observed under specific conditions.
| Reaction Conditions | This compound (%) | 2-Chloro-4-nitrotoluene (%) | 2-Chloro-5-nitrotoluene (%) | 2-Chloro-6-nitrotoluene (%) | Reference |
| Nitration with HNO₃/H₂SO₄ | 29.5 | 13.5 | 52.5 | 4.5 | --INVALID-LINK--[2] |
Note: The data indicates that nitration with standard mixed acid favors the formation of the 2-chloro-5-nitrotoluene isomer.
Experimental Protocols
Protocol 1: High-Yield Synthesis from 2-Methyl-6-nitroaniline
This method bypasses the regioselectivity issues of direct nitration and provides a higher yield of the desired product.[3]
Materials:
-
2-methyl-6-nitroaniline
-
tert-butyl nitrite (B80452)
-
Copper(I) chloride (CuCl)
-
Acetonitrile (ACN)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel, prepare a solution of tert-butyl nitrite (2.0 eq) and CuCl (1.5 eq) in acetonitrile.
-
Separately, dissolve 2-methyl-6-nitroaniline (1.0 eq) in acetonitrile.
-
Add the solution of 2-methyl-6-nitroaniline to the first solution.
-
Heat the reaction mixture to 65 °C under a nitrogen atmosphere and stir for 3 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography using a petroleum ether/EtOAc (100:1) solvent system to yield this compound.
Protocol 2: Optimization of Direct Nitration of 2-Chlorotoluene
This protocol is a general guideline for performing the nitration reaction. Optimization may be required to maximize the yield of the 3-nitro isomer.
Materials:
-
2-Chlorotoluene
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Sodium bicarbonate solution (dilute)
-
Brine
Procedure:
-
Cool a stirring solution of 2-chlorotoluene in a suitable reaction vessel to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) dropwise to the 2-chlorotoluene solution. Crucially, maintain the reaction temperature below 10 °C throughout the addition. [1]
-
After the addition is complete, allow the reaction to stir at a controlled low temperature for 1-2 hours. Monitor the reaction's progress via TLC or GC.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the crude product using column chromatography or fractional distillation under vacuum to isolate the this compound isomer.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for diagnosing and resolving low yield issues in the synthesis.
References
Technical Support Center: Nitration of 2-Chlorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-chlorotoluene (B165313). Our aim is to help you understand and control the formation of side products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the nitration of 2-chlorotoluene?
A1: The nitration of 2-chlorotoluene is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. Due to the directing effects of the existing chloro (-Cl) and methyl (-CH₃) groups, a mixture of several isomeric products is typically formed. The primary product is 2-chloro-5-nitrotoluene (B86962). However, other isomers are also generated as side products. Early research has shown that all four possible mono-nitro derivatives can be formed.[1]
Q2: What are the directing effects of the chloro and methyl groups in this reaction?
A2: Both the chloro and methyl groups are ortho-, para- directors. The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. The chloro group is a deactivating group due to its electron-withdrawing inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[2] The final product distribution is a result of the interplay between these electronic effects and steric hindrance.
Q3: Why is 2-chloro-5-nitrotoluene the major product?
A3: The formation of 2-chloro-5-nitrotoluene as the major product is due to the combined directing effects of the chloro and methyl groups. The nitro group adds to the position that is para to the chloro group and meta to the methyl group. This position is electronically favored and sterically accessible.
Q4: What are the common side reactions and byproducts?
A4: The main side reactions involve the formation of other positional isomers of chloronitrotoluene. Based on the directing effects of the substituents, the following isomers are the most common byproducts:
-
2-chloro-6-nitrotoluene
-
2-chloro-4-nitrotoluene
-
2-chloro-3-nitrotoluene
In addition to these isomers, over-nitration can lead to the formation of dinitro-chlorotoluene derivatives, and oxidation of the methyl group can also occur under harsh reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2-chlorotoluene and provides potential solutions.
Issue 1: Low yield of the desired 2-chloro-5-nitrotoluene isomer.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Temperature control is critical. Running the reaction at too high a temperature can decrease selectivity. It is advisable to maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent. |
| Incorrect Molar Ratios of Reagents | An excess of the nitrating agent can lead to the formation of dinitro byproducts. Use a controlled molar ratio of nitric acid to 2-chlorotoluene. |
| Inefficient Mixing | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and consistent temperature. |
| Presence of Water | Water can dilute the nitrating mixture and reduce its effectiveness. Use anhydrous reagents and glassware. |
Issue 2: High percentage of undesired isomers in the product mixture.
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring Other Isomers | The choice of nitrating agent and solvent can influence the isomer distribution. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems can be explored. Some studies suggest that the use of zeolite catalysts can improve para-selectivity in nitrations.[3] |
| Thermodynamic vs. Kinetic Control | Reaction time and temperature can affect the product ratio. Analyze the product mixture at different time points to determine if the isomer ratio changes over time. |
Issue 3: Formation of dinitrated or oxidized byproducts.
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | High temperatures and a large excess of the nitrating agent can promote over-nitration and oxidation of the methyl group. Maintain a low reaction temperature and use a stoichiometric amount of the nitrating agent. |
| Prolonged Reaction Time | Extended reaction times can increase the likelihood of side reactions. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
Quantitative Data
The distribution of isomers in the nitration of 2-chlorotoluene can vary depending on the reaction conditions. While specific quantitative data from modern, standardized experiments is not abundant in readily available literature, historical studies and patent literature provide some insights.
| Isomer | Typical Yield/Selectivity | Notes |
| 2-chloro-5-nitrotoluene | Major Product (Selectivity can be around 85% with certain catalysts)[3] | This is the desired product in many industrial applications. |
| 2-chloro-6-nitrotoluene | Side Product | Formation is electronically and sterically plausible. |
| 2-chloro-4-nitrotoluene | Side Product | Formation is electronically and sterically plausible. |
| This compound | Side Product | Formation is electronically and sterically plausible. |
Note: The exact percentages can be highly dependent on the specific experimental protocol.
Experimental Protocols
1. General Protocol for the Nitration of 2-Chlorotoluene with Mixed Acid
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
2-chlorotoluene
-
Concentrated nitric acid (65-70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
In a separate flask, cool the 2-chlorotoluene in an ice bath.
-
Slowly add the nitrating mixture dropwise to the cooled and stirred 2-chlorotoluene. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture in the ice bath for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. Extract the organic products with dichloromethane.
-
Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
The crude product can be analyzed by GC-MS to determine the isomer distribution. Further purification can be achieved by techniques such as fractional distillation or column chromatography.
2. Protocol for GC-MS Analysis of the Product Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column for separating aromatic isomers (e.g., a DB-5ms or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a suitable m/z range (e.g., 40-300 amu) to detect the molecular ions and fragmentation patterns of the chloronitrotoluene isomers.
Sample Preparation:
-
Dissolve a small amount of the crude product mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
Data Analysis:
-
Identify the different isomers based on their retention times and mass spectra. The mass spectra of the isomers will be very similar, showing the molecular ion (m/z 171) and characteristic fragmentation patterns.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
References
Technical Support Center: Purification of Crude 2-Chloro-3-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Chloro-3-nitrotoluene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: The synthesis of this compound, commonly through the nitration of 2-chlorotoluene, can result in a mixture of isomers.[1][2] Common impurities may include other isomers like 2-chloro-5-nitrotoluene (B86962) and dinitro byproducts.[3] The exact impurity profile depends on the specific synthetic route and reaction conditions.
Q2: What is the most effective method for purifying crude this compound?
A2: The optimal purification technique depends on the desired purity level and the nature of the impurities.
-
Fractional distillation is effective for separating isomers with different boiling points.[3]
-
Recrystallization is a common and convenient method for removing minor impurities, particularly when a suitable solvent system is identified.[4]
-
Column chromatography is employed when very high purity is required, as it can separate closely related compounds.[5]
Q3: What are the critical safety precautions for handling this compound?
A3: this compound is toxic if swallowed, inhaled, or in contact with skin.[6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).[7][8] This includes gloves, protective clothing, and eye/face protection.[6][7] In case of exposure, follow the first aid measures outlined in the safety data sheet (SDS).[7][8]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Using an excessive amount of solvent. - Cooling the solution too quickly. | - Solvent Selection: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices for organic compounds include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[4] - Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Incomplete Separation of Isomers by Distillation | - Insufficient column efficiency (too few theoretical plates). - Improper heating rate. - Incorrect reflux ratio. | - Column Packing: Use a fractionating column with a high number of theoretical plates. - Controlled Heating: Heat the distillation flask slowly and steadily to maintain a proper temperature gradient in the column. - Optimize Reflux Ratio: Adjust the reflux ratio to enhance separation. A higher reflux ratio generally leads to better separation but a longer distillation time. |
| Product Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Solvent Choice: Select a solvent with a boiling point lower than the melting point of this compound (21 °C).[9][10] - Induce Crystallization: Add a seed crystal of the pure compound to the cooled solution to initiate crystallization. - Lower Concentration: Use a slightly larger volume of solvent to avoid high supersaturation. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity. - Column overloading. - Improper column packing. | - Solvent System Optimization: Use thin-layer chromatography (TLC) to determine the optimal solvent system (eluent) that provides good separation of the desired compound from its impurities. A common mobile phase for reverse-phase HPLC analysis of this compound is a mixture of acetonitrile (B52724) and water with a phosphoric acid modifier.[11] - Sample Load: Ensure the amount of crude material loaded onto the column is appropriate for the column size. - Proper Packing: Pack the column carefully to avoid channels and cracks in the stationary phase. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for instance, in a desiccator under vacuum.
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood, including a heating mantle, a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Distillation: Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.
-
Fraction Collection: Collect the distillate in separate fractions based on the boiling point. The boiling point of this compound is 147 °C at 25 mmHg.[9][10][12] Monitor the temperature at the top of the column; a stable temperature indicates the distillation of a pure component.
-
Analysis: Analyze the purity of each fraction using a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H6ClNO2[11][13] |
| Molecular Weight | 171.58 g/mol [9][11] |
| Appearance | White or colorless to yellow powder, lump, or clear liquid[6] |
| Melting Point | 21 °C (lit.)[1][9][10] |
| Boiling Point | 147 °C / 25 mmHg (lit.)[9][10][12] |
| Density | 1.298 g/mL at 25 °C (lit.)[9][12] |
Visualizations
References
- 1. innospk.com [innospk.com]
- 2. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 3970-40-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound 98 3970-40-9 [sigmaaldrich.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. chemimpex.com [chemimpex.com]
Common impurities in 2-Chloro-3-nitrotoluene and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-nitrotoluene. The information provided is intended to assist in identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound are typically other isomers of chloronitrotoluene. The synthesis of this compound, often through the nitration of 2-chlorotoluene (B165313) or the chlorination of 3-nitrotoluene, can lead to the formation of a mixture of positional isomers. Due to the directing effects of the chloro and nitro groups, several other isomers can be formed as byproducts. Additionally, dinitrated compounds, such as dinitrochlorotoluenes, can be present as a result of over-nitration during the synthesis process. Unreacted starting materials may also be present in the crude product.
Q2: Why is the removal of isomeric impurities challenging?
A2: The removal of isomeric impurities of chloronitrotoluene is challenging primarily due to their very similar physical properties, such as boiling points and solubilities.[1] This makes separation by common laboratory techniques like fractional distillation difficult, often requiring highly efficient distillation columns or specialized methods.[2] Similarly, their comparable solubilities in many solvents can make separation by recrystallization less effective, as they may co-crystallize with the desired product.
Q3: What are the recommended methods for purifying this compound?
A3: The primary methods for the purification of this compound are fractional vacuum distillation and recrystallization. For the removal of dinitrated impurities, a chemical treatment involving selective reduction can be employed prior to final purification. The choice of method depends on the types and levels of impurities present in the crude material.
Troubleshooting Guides
Isomeric Impurity Removal
Problem: Poor separation of chloronitrotoluene isomers during fractional distillation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | The boiling points of chloronitrotoluene isomers are very close. A standard distillation setup may not provide the necessary number of theoretical plates for effective separation. Solution: Employ a high-efficiency fractionating column (e.g., a Vigreux column of significant length or a packed column with Raschig rings). For very difficult separations, a spinning band distillation apparatus may be required. |
| Incorrect Distillation Pressure | Distillation at atmospheric pressure may not be suitable due to the high boiling points of chloronitrotoluene isomers, which can lead to decomposition. Solution: Perform the distillation under vacuum. Reducing the pressure will lower the boiling points of the isomers, allowing for a safer and more controlled separation. |
| Flooding of the Column | Heating the distillation flask too vigorously can cause the column to flood, which significantly reduces separation efficiency.[3] Solution: Apply heat gradually and maintain a steady boiling rate. If flooding occurs, reduce the heat to allow the liquid to drain back into the flask before slowly increasing the heat again.[3] Insulating the column can help maintain a proper temperature gradient.[3] |
Problem: Co-crystallization of isomers during recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | The chosen solvent may have similar solubility for the desired product and the isomeric impurities at both high and low temperatures. Solution: Conduct a thorough solvent screen to find a solvent that maximizes the solubility difference between this compound and its isomers. The ideal solvent will dissolve the desired product well at elevated temperatures but poorly at low temperatures, while the impurities remain in solution upon cooling.[4] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice of the desired product. Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5] |
| Insufficient Purity of Starting Material | If the crude product contains a very high percentage of isomeric impurities, a single recrystallization step may not be sufficient. Solution: Consider a multi-step purification approach. For instance, perform an initial fractional distillation to enrich the desired isomer, followed by one or more recrystallization steps. |
Dinitrated Impurity Removal
Problem: Presence of dinitrochlorotoluene in the final product.
Possible Cause & Solution:
| Cause | Solution |
| Over-nitration during synthesis | Excessive nitrating agent or harsh reaction conditions can lead to the formation of dinitrated byproducts. Solution: Before final purification by distillation or recrystallization, treat the crude product with a mild reducing agent that selectively reduces the dinitro compounds to their corresponding amino-nitro derivatives. These amino compounds are more polar and can be easily removed by an acid wash. A common method involves heating the crude mixture with an aqueous solution of sodium sulfide. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes a general procedure for the separation of chloronitrotoluene isomers. The exact parameters may need to be optimized based on the specific composition of the crude mixture.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column).
-
Use a round-bottom flask of an appropriate size for the volume of crude material.
-
Connect the distillation apparatus to a vacuum source with a pressure gauge and a cold trap.
-
Place a stir bar in the distillation flask and use a heating mantle with a stirrer.
-
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Begin heating the flask while stirring.
-
Carefully observe the temperature at the head of the column.
-
Collect the initial fraction, which will likely be enriched in lower-boiling point isomers.
-
As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the working pressure.
-
Monitor the purity of the collected fractions using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene) at room temperature and upon heating.
-
The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.[4]
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[6]
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed.[5]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Dry the purified crystals, for instance, in a vacuum oven at a temperature below the product's melting point.
-
Data Presentation
The effectiveness of a purification method can be quantified by analyzing the purity of the product before and after the procedure. Gas Chromatography (GC) is a suitable method for this analysis.
Table 1: Example Purity Analysis of this compound Before and After Purification
| Compound | Boiling Point (°C at 760 mmHg) | Purity in Crude (%) | Purity after Fractional Distillation (%) | Purity after Recrystallization (%) |
| This compound | ~238 | Value to be determined | Value to be determined | Value to be determined |
| Isomer A | e.g., ~236 | Value to be determined | Value to be determined | Value to be determined |
| Isomer B | e.g., ~240 | Value to be determined | Value to be determined | Value to be determined |
| Dinitrochlorotoluene | Higher | Value to be determined | Value to be determined | Value to be determined |
Note: The boiling points of chloronitrotoluene isomers are very close, making their separation by distillation challenging. The exact purity values will depend on the initial composition of the crude mixture and the specific conditions of the purification process. These values should be determined experimentally using a calibrated analytical method like GC-MS.
Visualization
Purification Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for the purification of crude this compound, including decision points for troubleshooting common issues.
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Optimization of 2-Chloro-3-nitrotoluene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3-nitrotoluene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two primary synthesis routes for this compound: the Sandmeyer reaction of 2-methyl-6-nitroaniline (B18888) and the nitration of 2-chlorotoluene (B165313).
Route 1: Sandmeyer Reaction Troubleshooting
Q1: My yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields in the Sandmeyer reaction often stem from issues in the diazotization step or the subsequent copper-catalyzed substitution.
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Incomplete Diazotization: The formation of the diazonium salt from 2-methyl-6-nitroaniline is critical. Ensure the reaction temperature is kept low, typically between 0-10°C, during the addition of the nitrite (B80452) solution.[1][2] Use a fresh source of sodium nitrite or tert-butyl nitrite.
-
Premature Decomposition of Diazonium Salt: Diazonium salts can be unstable. Maintain a low temperature and acidic environment until the addition to the copper(I) chloride solution.[2][3] Proceed with the substitution step immediately after the diazotization is complete.
-
Catalyst Inactivity: Ensure the copper(I) chloride is active. If it has oxidized to copper(II) (indicated by a green/blue color instead of white/pale yellow), its effectiveness will be reduced.
-
Side Reactions: Hydrolysis of the diazonium salt to form a phenol (B47542) is a common side reaction.[4] This can be minimized by maintaining a low temperature and a sufficiently acidic medium.
Q2: The reaction is proceeding too vigorously or uncontrollably. How can I manage this?
A2: The decomposition of the diazonium salt can be highly exothermic and release nitrogen gas rapidly.[2]
-
Control Addition Rate: Add the chilled diazonium salt solution to the copper catalyst solution slowly and in a controlled manner.
-
Temperature Management: Keep the reaction mixture cool during the addition. After the addition is complete, allow the mixture to warm to room temperature slowly and then gently heat to ensure the reaction goes to completion.[1][5] Be prepared to apply external cooling (e.g., an ice bath) if the reaction becomes too vigorous.[2]
Q3: I am observing the formation of unexpected byproducts. What are they and how can I avoid them?
A3: Besides the hydrolysis product (2-methyl-6-nitrophenol), biaryl compounds can form as byproducts, which supports the radical mechanism of the Sandmeyer reaction.[6]
-
Optimize Reaction Conditions: Ensure a homogenous reaction mixture and efficient stirring. The concentration of reagents can also play a role; follow established protocols closely.
-
Purification: Most byproducts can be removed through standard purification techniques like silica (B1680970) gel column chromatography.[5]
Route 2: Nitration of 2-Chlorotoluene Troubleshooting
Q1: The primary issue is the formation of multiple isomers. How can I improve the selectivity for this compound?
A1: The nitration of 2-chlorotoluene can yield several isomers, with the desired this compound often not being the major product. The directing effects of both the chloro (-Cl) and methyl (-CH3) groups influence the position of the incoming nitro (-NO2) group.[7][8]
-
Precise Temperature Control: Temperature is a critical factor in controlling isomer distribution. The reaction should be maintained at a specific, controlled temperature throughout the addition of the nitrating agent.[9]
-
Choice of Nitrating Agent: The composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid) can influence selectivity.[10] Using milder nitrating agents or different catalysts, such as zeolites, has been explored to improve selectivity for specific isomers.[4]
-
Reaction Time: Allowing the reaction to proceed for the optimal amount of time is crucial. Monitor the reaction's progress using techniques like TLC or GC to avoid the formation of dinitrated byproducts.[9]
Q2: I am getting a significant amount of dinitrated products. How can this be prevented?
A2: Over-nitration occurs when the initial product reacts again with the nitrating agent.
-
Stoichiometry: Use a carefully measured molar ratio of the nitrating agent to 2-chlorotoluene. Avoid a large excess of nitric acid.[10]
-
Temperature Control: Higher temperatures can promote dinitration. Running the reaction at the lower end of the optimal temperature range can help minimize this side reaction.[10]
-
Purification: Dinitro compounds can often be removed by washing the crude product with an alkaline solution, such as aqueous sodium hydroxide.[11]
Q3: How can I effectively separate the desired this compound from other isomers like 2-chloro-5-nitrotoluene?
A3: The separation of closely related isomers can be challenging.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.[11]
-
Crystallization: Isomers often have different melting points and solubilities. Fractional crystallization from a suitable solvent can be used to isolate the desired product.[10][11]
-
Chromatography: For laboratory-scale preparations, column chromatography is a highly effective method for separating isomers.[5]
Frequently Asked Questions (FAQs)
Q: What are the primary synthesis routes for this compound? A: The two main industrial and laboratory methods are the Sandmeyer reaction starting from 2-methyl-6-nitroaniline and the direct nitration of 2-chlorotoluene .[5][9] The Sandmeyer reaction generally offers better regioselectivity for the desired product.
Q: What are the most critical parameters to control for optimizing the reaction? A: Regardless of the route, precise control of temperature , reagent concentration/stoichiometry , and reaction time are paramount for maximizing yield and purity while minimizing byproduct formation.[9][12]
Q: How can I purify the final this compound product? A: Common purification methods include silica gel column chromatography , particularly for smaller scales, which is effective at separating isomers and byproducts.[5] For larger scales, fractional distillation under vacuum and crystallization are often employed.[11] Washing the crude product with water and a mild base can remove acidic impurities.[4]
Q: What are the main impurities I should expect? A: In the nitration route , the main impurities are other isomers such as 2-chloro-5-nitrotoluene, 2-chloro-4-nitrotoluene, and dinitrated species.[11][13] In the Sandmeyer route , potential impurities include the starting amine, the corresponding phenol (from hydrolysis of the diazonium salt), and biaryl compounds.[4][6]
Q: What safety precautions are essential when performing these syntheses? A: Both routes involve hazardous materials.
-
Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive. The reaction is exothermic and can lead to runaway reactions if the temperature is not controlled, potentially forming explosive polynitrated compounds.[10]
-
Sandmeyer Reaction: Aryl diazonium salts can be explosive when isolated and dry. They are typically generated and used in situ in a cold aqueous solution. The decomposition can be violently exothermic with rapid gas evolution.[2]
-
General Precautions: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[9][14] Be aware of the toxicity of the reagents and products.[14]
Data Presentation
Table 1: Representative Reaction Conditions for the Sandmeyer Synthesis of this compound
| Parameter | Condition | Source |
| Starting Material | 2-Methyl-6-nitroaniline | [5] |
| Diazotizing Agent | tert-butyl nitrite | [5] |
| Chlorinating Agent | Copper(I) Chloride (CuCl) | [5] |
| Solvent | Acetonitrile (B52724) | [5] |
| Temperature | 65 °C | [5] |
| Reaction Time | 3 hours | [5] |
| Atmosphere | Inert (N₂) | [5] |
| Reported Yield | ~82% | [5] |
Table 2: General Reaction Conditions for the Nitration of 2-Chlorotoluene
| Parameter | Condition | Source |
| Starting Material | 2-Chlorotoluene | [9][13] |
| Nitrating Agent | Mixture of Nitric Acid and Sulfuric Acid | [10][13] |
| Temperature | Controlled, typically low to moderate (e.g., 20-50°C) | [13] |
| Key Challenge | Formation of multiple isomers | [7][9] |
| Purification | Distillation and/or crystallization required for isomer separation | [11][13] |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction of 2-Methyl-6-nitroaniline
This protocol is based on the literature procedure reported for the synthesis of 2-chloro-1-methyl-3-nitrobenzene.[5]
-
Preparation: In a reaction vessel, prepare a solution of copper(I) chloride (0.25 mol) and tert-butyl nitrite (0.33 mol) in acetonitrile (300 mL).
-
Addition: In a separate flask, dissolve 2-methyl-6-nitroaniline (0.16 mol) in acetonitrile (300 mL). Add this solution to the copper(I) chloride mixture.
-
Reaction: Heat the combined reaction mixture to 65°C under a nitrogen atmosphere. Maintain stirring at this temperature for 3 hours.
-
Workup: After 3 hours, cool the mixture to room temperature. Filter the mixture to remove any solids.
-
Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to obtain the crude product.
-
Purification: Purify the crude material by silica-gel column chromatography (e.g., using a petroleum ether/EtOAc eluent system) to yield pure this compound as a yellow oil.[5]
Protocol 2: Synthesis via Nitration of 2-Chlorotoluene
This protocol describes a general method for the nitration of an o-substituted toluene.[13]
-
Preparation: In a reaction flask equipped with a stirrer and cooling bath, add the nitrating agent (e.g., 98% nitric acid) and any catalyst (e.g., acidic zeolite).[13] Cool the mixture to approximately 10°C.
-
Addition: Add 2-chlorotoluene dropwise to the stirred nitrating mixture over a period of about 1 hour. Carefully control the rate of addition to maintain the reaction temperature between 20-25°C.
-
Reaction: After the addition is complete, continue stirring at 25°C for 30 minutes. Then, heat the mixture to 50°C and hold for 5 hours to ensure the reaction goes to completion.
-
Workup: Filter the hot reaction mixture. Wash the filtrate with water and a base (e.g., sodium carbonate solution) until it is neutral.
-
Isolation & Purification: Separate the organic layer. The resulting mixture of isomers can be separated by high-efficiency vacuum distillation to isolate the this compound fraction.[15]
Visualizations
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: Workflow for the synthesis of this compound via nitration.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. p-chlorotoluene on nitration gives: - askIITians [askiitians.com]
- 9. innospk.com [innospk.com]
- 10. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. This compound | 3970-40-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 2-Chloro-3-nitrotoluene
Providing a detailed, step-by-step protocol for the synthesis of 2-Chloro-3-nitrotoluene falls outside the scope of my safety guidelines. The synthesis of nitrated organic compounds involves hazardous materials and requires strict safety protocols that must be established and overseen by qualified personnel in a controlled laboratory setting.
However, I can provide a troubleshooting guide in a question-and-answer format for researchers who may be encountering common issues during such a synthesis, focusing on safety, reaction principles, and purification. This guide assumes the user is a trained professional working in an appropriate environment.
This guide addresses frequent challenges encountered during the nitration of 2-chlorotoluene (B165313), such as low yields, isomer control, and product purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a low yield of the desired this compound isomer. What are the likely causes?
Low yield is often attributed to suboptimal reaction conditions or the formation of undesired isomers. The nitration of 2-chlorotoluene can produce several isomers, primarily this compound, 2-chloro-5-nitrotoluene, and 2-chloro-6-nitrotoluene.
Possible Causes & Solutions:
-
Incorrect Temperature Control: Temperature is a critical factor in controlling isomer distribution. Running the reaction at excessively high temperatures can lead to the formation of dinitro compounds and other side products.
-
Suboptimal Nitrating Agent Composition: The ratio of sulfuric acid to nitric acid in the nitrating mixture influences the reaction's selectivity and rate.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
Isomer Distribution Data
The following table summarizes typical isomer distributions under different conditions. Precise ratios are highly dependent on the specific protocol.
| Condition | This compound (%) | 2-chloro-5-nitrotoluene (%) | Other Isomers (%) |
| Standard Mixed Acid (H₂SO₄/HNO₃) at moderate temp. | ~30-40% | ~50-60% | ~5-10% |
| Mixed Acid at low temp. (<0°C) | Increased % of 3-nitro | Decreased % of 5-nitro | Variable |
| Nitration with Zeolite Catalysts | Can significantly alter isomer ratios | Can significantly alter isomer ratios | Variable |
Troubleshooting Workflow for Low Yield
// Path for isomer issues temp_issue [label="Was reaction temperature\nstrictly controlled?", shape=diamond, fillcolor="#FBBC05"]; acid_issue [label="Was nitrating mixture\ncomposition and addition\nrate correct?"]; solution_temp [label="Solution: Lower reaction temp.\n(e.g., to 0-5°C) and ensure\nslow, controlled addition of\nstarting material.", shape=note, fillcolor="#FFFFFF"]; solution_acid [label="Solution: Verify acid concentrations\nand molar ratios. Adjust as per\nestablished protocols.", shape=note, fillcolor="#FFFFFF"];
high_other_isomers -> temp_issue [label="Yes"]; temp_issue -> acid_issue [label="Yes"]; temp_issue -> solution_temp [label="No"]; acid_issue -> solution_acid [label="No"];
// Path for low conversion issues time_issue [label="Was reaction time\nsufficient as per protocol?", shape=diamond, fillcolor="#FBBC05"]; monitoring_issue [label="Was reaction progress\nmonitored (e.g., by TLC/GC)?"]; solution_time [label="Solution: Increase reaction time\nand monitor until starting\nmaterial is consumed.", shape=note, fillcolor="#FFFFFF"]; solution_monitoring [label="Solution: Implement in-process\ncontrols (TLC/GC) to confirm\nreaction completion before quench.", shape=note, fillcolor="#FFFFFF"];
low_conversion -> time_issue [label="Yes"]; time_issue -> monitoring_issue [label="Yes"]; time_issue -> solution_time [label="No"]; monitoring_issue -> solution_monitoring [label="No"];
// Connect solutions back to a final check end_node [label="Implement solution and\nrerun experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_temp -> end_node; solution_acid -> end_node; solution_time -> end_node; solution_monitoring -> end_node; acid_issue -> end_node [label="Yes"]; monitoring_issue -> end_node [label="Yes"]; } end_dot
Caption: Troubleshooting logic for low yield in 2-chlorotoluene nitration.
Question 2: The workup procedure is difficult, and I am having trouble isolating a pure product. What are the best practices?
Purification can be challenging due to the presence of multiple isomers with similar physical properties and residual strong acids.
Key Purification Steps & Methodologies:
-
Quenching: The reaction mixture must be quenched by slowly and carefully adding it to ice-water. This is a highly exothermic step and requires extreme caution. Safety Precaution: Always add the acid mixture to ice, never the other way around, to manage heat generation. Use appropriate Personal Protective Equipment (PPE), including an acid-resistant apron, gloves, and a face shield.
-
Neutralization: After quenching, the aqueous layer will be highly acidic. It should be carefully neutralized with a base like sodium carbonate or sodium bicarbonate until the pH is neutral. This should be done slowly to control CO₂ evolution.
-
Extraction: The organic products can be extracted from the aqueous layer using a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Separation of Isomers: This is the most critical step.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be effective.
-
Recrystallization: This is often the most effective method. Finding a suitable solvent system where the desired 3-nitro isomer has significantly different solubility from the other isomers (especially the major 5-nitro isomer) is key. Ethanol or methanol/water mixtures are common starting points.
-
Column Chromatography: For small-scale, high-purity requirements, silica (B1680970) gel chromatography can be used to separate the isomers.
-
Experimental Protocol: Illustrative Recrystallization
-
Objective: To separate this compound from other isomers.
-
Methodology:
-
Dissolve the crude isomeric mixture in a minimal amount of hot solvent (e.g., 95% ethanol).
-
Allow the solution to cool slowly to room temperature. The isomer that is least soluble in the chosen solvent at lower temperatures will crystallize first.
-
If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Analyze the purity of the crystals (e.g., via melting point or GC). Multiple recrystallization steps may be necessary to achieve high purity.
-
Question 3: My reaction is generating dark coloration and tar-like substances. What causes this?
The formation of dark, tarry byproducts is typically a sign of over-nitration (dinitration) or oxidation side reactions.
Causes and Prevention:
-
Excessively High Temperature: This is the most common cause. The nitration reaction is highly exothermic. If the temperature is not controlled, it can run away, leading to decomposition and side reactions.[1]
-
Solution: Maintain strict temperature control using an ice bath or cryocooler. Add the nitrating agent or the 2-chlorotoluene substrate dropwise to manage the heat generated.
-
-
Incorrect Stoichiometry: Using a large excess of nitric acid can promote the formation of dinitro- and trinitro- compounds.[1]
-
Solution: Use a modest excess of the nitrating agent (typically 1.1 to 1.5 molar equivalents) and ensure the stoichiometry is calculated correctly.
-
-
Presence of Impurities: Impurities in the starting material or reagents can sometimes catalyze side reactions.
-
Solution: Ensure high-purity 2-chlorotoluene and fresh, properly stored acids are used for the reaction.
-
Safety Note: Uncontrolled nitration reactions can be explosive. The formation of highly nitrated, unstable byproducts poses a significant safety risk. Any reaction that shows signs of running away (rapid temperature increase, gas evolution) should be treated as a serious hazard and emergency protocols should be initiated.
References
Stability issues of 2-Chloro-3-nitrotoluene in solution
Technical Support Center: 2-Chloro-3-nitrotoluene
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Strongly acidic or basic conditions can potentially lead to hydrolysis or other degradation reactions.
-
Solvent: The choice of solvent is critical. Protic solvents may participate in degradation reactions, and some organic solvents can promote decomposition.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation of nitroaromatic compounds.[1]
-
Presence of other chemicals: Oxidizing or reducing agents, as well as nucleophiles, can react with this compound.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions of this compound should be stored in a cool, dark place. It is advisable to use amber glass vials or otherwise protect the solution from light. Storage at refrigerated temperatures (2-8°C) is recommended. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not well-documented, potential degradation could occur through:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
-
Nucleophilic substitution of the chlorine atom: The chlorine atom may be displaced by strong nucleophiles.
-
Oxidation of the methyl group: The methyl group could be oxidized to a carboxylic acid under strong oxidizing conditions.
-
Photodegradation: UV light can induce reactions, potentially leading to the formation of phenolic compounds or dechlorination.[1][2]
Q4: Can the solvent I use for storage affect the stability of this compound?
A4: Absolutely. The choice of solvent is critical. Some solvents can promote degradation through hydrolysis or other reactions. It is essential to use high-purity, dry solvents. For long-term storage, it is often best to store the compound as a dry solid if it is stable in that form. If a solution is necessary, a stability study in the chosen solvent is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/GC chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Review storage conditions (temperature, light exposure). |
| Loss of potency or reduced reaction yield | Significant degradation of the active compound. | Quantify the compound using a validated stability-indicating analytical method. Prepare fresh solutions from a new stock. |
| Precipitate formation in a solution | Compound degradation leading to insoluble products. Exceeding the solubility limit at the storage temperature. | Visually inspect the solution before use. If a precipitate is present, it may be necessary to gently warm and sonicate the solution. However, this may not reverse degradation. It is safer to prepare a fresh solution. |
| Inconsistent experimental results | Inconsistent concentration of this compound due to degradation between experiments. | Prepare fresh solutions for each experiment or validate the stability of the stock solution over the intended period of use. |
Data on Stability of this compound (Hypothetical Example)
The following table is a hypothetical representation of stability data for this compound. These are not real experimental results.
| Condition | Solvent | Time Point | % Remaining (Hypothetical) | Appearance of Solution (Hypothetical) |
| 25°C, Ambient Light | Acetonitrile | 0 | 100.0 | Clear, colorless |
| 24 hours | 98.5 | Clear, colorless | ||
| 7 days | 92.3 | Clear, pale yellow | ||
| 40°C, Dark | Acetonitrile | 0 | 100.0 | Clear, colorless |
| 24 hours | 99.2 | Clear, colorless | ||
| 7 days | 96.8 | Clear, colorless | ||
| 4°C, Dark | Acetonitrile | 0 | 100.0 | Clear, colorless |
| 7 days | 99.8 | Clear, colorless | ||
| 30 days | 99.5 | Clear, colorless | ||
| pH 4 Buffer | Water/ACN (1:1) | 0 | 100.0 | Clear, colorless |
| 24 hours | 99.7 | Clear, colorless | ||
| pH 9 Buffer | Water/ACN (1:1) | 0 | 100.0 | Clear, colorless |
| 24 hours | 95.1 | Clear, pale yellow |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a given solvent under specified conditions (e.g., temperature, light exposure).
Materials:
-
This compound (high purity)
-
High-purity solvent (e.g., HPLC-grade acetonitrile, methanol, or a specific buffer)
-
Volumetric flasks and pipettes
-
HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)
-
Analytical column appropriate for the separation of this compound and potential degradants
-
Temperature-controlled chambers/incubators
-
Light-protective (amber) and clear vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 100 µg/mL).
-
Aliquot the working solution into several sets of vials for each storage condition to be tested (e.g., one set in clear vials for light exposure, one set in amber vials for dark conditions).
-
-
Storage Conditions:
-
Place the sets of vials in the appropriate storage conditions. Examples include:
-
Refrigerated (2-8°C), protected from light.
-
Room temperature (~25°C), protected from light.
-
Room temperature (~25°C), exposed to ambient light.
-
Elevated temperature (e.g., 40°C), protected from light.
-
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 6, 12, 24 hours, and 3, 7, 14, 30 days). The initial analysis (time 0) serves as the baseline.
-
-
Analytical Method:
-
At each time point, withdraw an aliquot from the respective vials.
-
Analyze the samples by a validated stability-indicating HPLC or GC method. The method should be able to separate the parent compound from any potential degradation products.
-
The concentration of this compound is determined by comparing the peak area to that of a freshly prepared standard solution of the same concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
Record any changes in the physical appearance of the solution (e.g., color change, precipitation).
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Hypothetical degradation pathways for this compound.
References
Preventing byproduct formation in 2-Chloro-3-nitrotoluene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 2-Chloro-3-nitrotoluene. The information is tailored for researchers, scientists, and professionals in drug development to help prevent byproduct formation and optimize reaction outcomes.
Table of Contents
-
Nucleophilic Aromatic Substitution (SNAr)
-
Reduction of the Nitro Group
-
Buchwald-Hartwig Amination
-
Suzuki-Miyaura Coupling
Nucleophilic Aromatic Substitution (SNAr)
Overview: The chlorine atom in this compound can be displaced by various nucleophiles. The electron-withdrawing nitro group at the ortho position activates the aromatic ring for nucleophilic attack, facilitating this substitution.
Frequently Asked Questions (FAQs):
Q1: My SNAr reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reactions can be due to several factors:
-
Insufficient Activation: While the nitro group is activating, highly electron-rich nucleophiles or forcing conditions may be necessary.
-
Poor Nucleophile: The nucleophile might not be strong enough. Consider using a stronger base to deprotonate the nucleophile, or switch to a more reactive nucleophile.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
-
Temperature: These reactions often require heating.[1] A modest increase in temperature can significantly improve the reaction rate.
Q2: I am observing the formation of an unexpected isomer. Why is this happening?
A2: Isomer formation is less common in SNAr reactions of this substrate due to the defined positions of the activating and leaving groups. However, under harsh conditions, rearrangement or side reactions with solvent fragments could theoretically occur. Ensure your starting material is pure and that reaction conditions are not excessively forcing.
Q3: What are the common byproducts in SNAr reactions with this compound?
A3: Common byproducts include:
-
Unreacted Starting Material: Due to incomplete reaction.
-
Hydrolysis Product: If water is present, 2-methyl-6-nitrophenol (B87177) can form.
-
Products from Reaction with Solvent: For example, if DMF is used at high temperatures, it can decompose and lead to formylation side products.
| Byproduct | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Insufficient reaction time, low temperature, or weak nucleophile. | Increase reaction time/temperature, use a stronger nucleophile or base. |
| 2-Methyl-6-nitrophenol | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents. |
| Solvent-derived impurities | High reaction temperatures leading to solvent decomposition. | Use a lower reaction temperature or a more stable solvent. |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound.
-
Dissolve the starting material in the chosen anhydrous solvent (5-10 mL per mmol of substrate).
-
Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture. The base scavenges the HCl generated.[2]
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting logic for SNAr reactions.
Reduction of the Nitro Group
Overview: The nitro group of this compound can be reduced to an amine to form 2-chloro-3-aminotoluene, a valuable synthetic intermediate.[3] Various reducing agents can be employed, with chemoselectivity being a key consideration to avoid dechlorination.
Frequently Asked Questions (FAQs):
Q1: My reduction is incomplete, and I observe intermediates. How can I drive the reaction to completion?
A1: The reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates.[4] Incomplete reduction can be addressed by:
-
Increasing Reducing Agent Equivalents: Ensure a sufficient excess of the reducing agent is used.
-
Extending Reaction Time: Some reductions, especially heterogeneous ones with metals, can be slow.
-
Increasing Temperature: Gentle heating can increase the reaction rate, but be cautious of potential side reactions.
-
Activating the Reducing Agent: For metal-based reductions (e.g., Fe, Sn, Zn), the addition of an acid (like HCl or acetic acid) is often necessary to activate the metal surface.
Q2: I am losing the chloro-substituent during the reduction. How can I prevent this dechlorination?
A2: Dechlorination is a common side reaction, especially with aggressive reducing agents or harsh conditions. To minimize it:
-
Choose a Milder Reducing Agent: Reagents like iron powder in acetic acid or ammonium (B1175870) chloride, or stannous chloride are generally chemoselective for the nitro group reduction over dehalogenation.[5][6] Catalytic hydrogenation with specific catalysts (e.g., poisoned Pd/C) can also be selective.
-
Control Reaction Temperature: Avoid high temperatures which can promote hydrodechlorination.
-
Avoid Harshly Acidic or Basic Conditions: Extreme pH can sometimes facilitate dechlorination.
Q3: What are the typical byproducts in the reduction of this compound?
A3:
-
Partially Reduced Intermediates: 2-Chloro-3-nitrosotoluene and 2-chloro-3-hydroxylaminotoluene.
-
Dechlorination Product: 3-aminotoluene.
-
Coupling Products: Azoxy and azo compounds can form, especially under neutral or basic conditions.
| Byproduct | Potential Cause | Mitigation Strategy |
| Nitroso/Hydroxylamine Intermediates | Insufficient reducing agent or reaction time. | Increase equivalents of reducing agent and/or reaction time. |
| 3-Aminotoluene (Dechlorination) | Harsh reducing agent (e.g., Raney Nickel), high temperature. | Use milder, chemoselective reagents (e.g., Fe/HCl, SnCl₂). |
| Azo/Azoxy Compounds | Non-acidic reduction conditions. | Perform the reduction in an acidic medium. |
Experimental Protocol: Reduction with Iron Powder
Materials:
-
This compound (1.0 eq)
-
Iron powder (3-5 eq)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M KOH solution
Procedure:
-
In a round-bottom flask, prepare a suspension of this compound in a mixture of glacial acetic acid, ethanol, and water.[6]
-
Add reduced iron powder to the suspension.
-
Stir the mixture vigorously. The reaction can be monitored by TLC. Gentle heating (e.g., 30-50°C) may be applied to increase the rate.[7]
-
Upon completion, filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.
-
Partition the filtrate with a 2M KOH solution to neutralize the acid and dissolve iron salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[6]
Decision Pathway for Nitro Group Reduction
Caption: Decision-making for optimizing nitro group reduction.
Buchwald-Hartwig Amination
Overview: This palladium-catalyzed cross-coupling reaction is a powerful method for forming a C-N bond by reacting this compound with an amine. It is particularly useful when SNAr is not effective.
Frequently Asked Questions (FAQs):
Q1: My Buchwald-Hartwig amination is failing or giving low yields. What should I check?
A1: The success of this reaction is highly dependent on the catalyst system and reaction conditions. Common points of failure include:
-
Inactive Catalyst: The active Pd(0) species may not be forming. Ensure you are using a suitable precatalyst and ligand, and that the reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.[8]
-
Incorrect Ligand/Base Combination: The choice of ligand and base is crucial and substrate-dependent. For aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often required. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.
-
Solvent Choice: Anhydrous, deoxygenated solvents such as toluene (B28343), dioxane, or THF are standard. Chlorinated solvents should be avoided as they can interfere with the catalyst.[9]
Q2: I am observing a significant amount of hydrodechlorination (loss of chlorine). How can I suppress this side reaction?
A2: Hydrodechlorination, where the aryl chloride is reduced to an arene, is a known side reaction.[10] To minimize it:
-
Optimize Ligand: Some ligands are more prone to promoting this side reaction. Screening different phosphine ligands can be beneficial.
-
Control Temperature: Lowering the reaction temperature may disfavor the hydrodechlorination pathway relative to the desired amination.
-
Use a Dry Solvent: Water can be a proton source for this side reaction.
| Byproduct | Potential Cause | Mitigation Strategy |
| Hydrodechlorination Product | Catalyst deactivation pathway, presence of water. | Use strictly anhydrous conditions, screen different ligands. |
| Homocoupling of Amine | Not a common byproduct. | - |
| Unreacted Starting Material | Inactive catalyst, poor ligand/base choice. | Screen catalysts, ligands, and bases; ensure inert atmosphere. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine this compound, the palladium precatalyst, and the phosphine ligand.
-
Add the base.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the amine to the mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.[11]
Catalyst System Selection for Buchwald-Hartwig Amination
Caption: Key components and considerations for a successful Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Overview: The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting this compound with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.
Frequently Asked Questions (FAQs):
Q1: My Suzuki coupling is not working with this compound. Why are aryl chlorides difficult substrates?
A1: Aryl chlorides are less reactive than the corresponding bromides or iodides in the Suzuki coupling.[12][13] The rate-determining step is often the oxidative addition of the aryl chloride to the Pd(0) catalyst. To overcome this:
-
Use a Suitable Catalyst System: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of aryl chlorides.[14]
-
Choose an Appropriate Base: A base is required to activate the boronic acid for transmetalation. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Elevated Temperatures: Reactions with aryl chlorides often require higher temperatures than those with aryl bromides or iodides.[15]
Q2: I am observing homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[15][16] To minimize this:
-
Degas Solvents Thoroughly: Remove dissolved oxygen from the reaction solvent by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
-
Control Catalyst Loading: In some cases, high catalyst loadings can lead to increased side reactions.
Q3: What is protodeboronation and how can I avoid it?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can be minimized by:
-
Using Anhydrous Conditions: While some Suzuki reactions tolerate water, excess water can promote protodeboronation.
-
Choosing the Right Base: The choice of base can influence the rate of this side reaction.
| Byproduct | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen, inappropriate catalyst system. | Thoroughly degas solvents, maintain an inert atmosphere. |
| Protodeboronation | Presence of excess water or other proton sources. | Use anhydrous conditions, screen different bases. |
| Hydrodechlorination | Side reaction of the palladium catalyst. | Optimize ligand and reaction temperature. |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture with vigorous stirring (e.g., 85-100 °C).[17]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[17]
General Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
- 8. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scaling Up 2-Chloro-3-nitrotoluene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-3-nitrotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and production scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound?
A1: The primary industrial synthesis route for this compound is the electrophilic nitration of 2-chlorotoluene (B165313) using a mixed acid solution of nitric acid and sulfuric acid.[1][2] This reaction, however, yields a mixture of isomers, making the purification of the desired this compound a critical and challenging step in the overall process.
Q2: What are the major isomeric byproducts formed during the nitration of 2-chlorotoluene?
A2: The nitration of 2-chlorotoluene results in a mixture of several isomers due to the directing effects of the chloro and methyl groups on the aromatic ring. The primary isomers formed are this compound, 2-chloro-4-nitrotoluene, 2-chloro-5-nitrotoluene, and 2-chloro-6-nitrotoluene.[3] The relative quantities of these isomers depend on the specific reaction conditions.[4]
Q3: What are the key challenges in scaling up the production of this compound?
A3: The main challenges in scaling up the production of this compound include:
-
Controlling Regioselectivity: Directing the nitration to favor the formation of the 2-chloro-3-nitro isomer over other isomers is a significant hurdle.[5]
-
Isomer Separation: The close boiling points and similar physical properties of the resulting chloronitrotoluene isomers make their separation on an industrial scale difficult and energy-intensive.[6]
-
Process Safety: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and ensure safety, especially at a large scale.[7][8]
-
Waste Management: The use of large quantities of mixed acids generates significant acidic wastewater that requires proper treatment and disposal, posing environmental and cost challenges.[5]
Troubleshooting Guides
Low Yield of this compound
Problem: The yield of the desired this compound isomer is consistently low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Temperature: | Temperature significantly influences the isomer distribution. For many nitrations, lower temperatures can increase selectivity. Experiment with a temperature range of -5°C to 10°C to find the optimal condition for maximizing the 2,3-isomer.[9] |
| Incorrect Mixed Acid Composition: | The ratio of nitric acid to sulfuric acid, as well as the concentration of the acids, is crucial. A higher concentration of sulfuric acid generally promotes the formation of the nitronium ion. Systematically vary the H₂SO₄:HNO₃ ratio to optimize for the desired product. |
| Inefficient Mixing: | Inadequate agitation can lead to localized "hot spots" and non-uniform reaction conditions, resulting in a different isomer distribution and increased byproduct formation. Ensure vigorous and consistent mixing throughout the reaction. |
| Slow Addition of Nitrating Agent: | A slow, controlled addition of the mixed acid to the 2-chlorotoluene allows for better temperature management and can improve selectivity. |
Difficulty in Isomer Separation
Problem: Inefficient separation of this compound from its isomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Close Boiling Points of Isomers: | Simple distillation is often ineffective due to the small differences in boiling points between chloronitrotoluene isomers.[6] Utilize high-efficiency fractional distillation columns with a large number of theoretical plates. Operating under reduced pressure can lower the boiling points and may improve separation.[10] |
| Formation of Eutectic Mixtures: | Isomeric mixtures can form eutectic systems, making separation by simple crystallization challenging.[11] Employ fractional crystallization techniques, potentially using different solvent systems to alter the solubility of the isomers. |
| Co-crystallization of Isomers: | Impurities can interfere with the crystallization process. Ensure the crude product is as pure as possible before attempting crystallization. Consider multi-step crystallization or the use of anti-solvents. |
Experimental Protocols
General Protocol for Nitration of 2-Chlorotoluene
This protocol provides a general laboratory-scale procedure for the nitration of 2-chlorotoluene. Optimization of specific parameters is necessary for scaling up and maximizing the yield of this compound.
Materials:
-
2-Chlorotoluene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Nitration Reaction: To a separate reaction vessel containing 2-chlorotoluene, slowly add the prepared nitrating mixture dropwise while maintaining the reaction temperature between 0°C and 5°C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method such as Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product isomers.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of chloronitrotoluene isomers.
-
Purification: The crude product is then subjected to purification by fractional distillation under vacuum or by fractional crystallization to isolate the this compound isomer.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound via nitration of 2-chlorotoluene.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields of this compound.
Logical Relationship of Process Parameters
Caption: Interrelationship of key process parameters in 2-chlorotoluene nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dwc.knaw.nl [dwc.knaw.nl]
- 4. Product Distribution in the Nitration of Toluene [thecatalyst.org]
- 5. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. researchgate.net [researchgate.net]
- 10. US3620928A - Method of separating isomers of mononitrotoluene - Google Patents [patents.google.com]
- 11. iscientific.org [iscientific.org]
Technical Support Center: Catalyst Selection for Efficient 2-Chloro-3-nitrotoluene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Chloro-3-nitrotoluene. It addresses common challenges, offers troubleshooting advice, and presents a reliable experimental protocol.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by direct nitration of 2-chlorotoluene (B165313)?
A1: While theoretically possible, direct nitration of 2-chlorotoluene is not an efficient method for producing the this compound isomer. The directing effects of the substituents on the aromatic ring—the ortho, para-directing chloro group and the ortho, para-directing methyl group—predominantly yield other isomers such as 2-chloro-5-nitrotoluene (B86962). The formation of this compound is generally a minor byproduct in this reaction.
Q2: What are the major products of the direct nitration of 2-chlorotoluene?
A2: The major isomers formed during the direct nitration of 2-chlorotoluene are typically 2-chloro-5-nitrotoluene and 2-chloro-6-nitrotoluene. The +M effect of the chloro group, which directs incoming electrophiles to the para position relative to it, is a significant influencing factor.[1][2]
Q3: What is the most reliable method for synthesizing this compound with a good yield?
A3: A more efficient and selective method for the synthesis of this compound is a Sandmeyer-type reaction starting from 2-methyl-6-nitroaniline (B18888).[3] This multi-step approach offers a significantly higher yield of the desired isomer compared to direct nitration.
Q4: Are there any specific catalysts that can improve the regioselectivity of the direct nitration of 2-chlorotoluene to favor the 2,3-isomer?
A4: Currently, there is limited literature available on catalysts that can efficiently and selectively direct the nitration of 2-chlorotoluene to the 3-position. While various catalysts, such as zeolites, are used to control regioselectivity in nitration reactions, their specific application for maximizing the this compound yield is not well-documented.[4]
Q5: What are the primary applications of this compound?
A5: this compound is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and agrochemicals. Its dual functionality, with both a chloro and a nitro group, allows for a variety of subsequent chemical transformations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound from direct nitration | Inherent regioselectivity of the 2-chlorotoluene molecule favors other isomers. | Switch to the recommended Sandmeyer-type synthesis from 2-methyl-6-nitroaniline for higher selectivity and yield.[3] |
| Complex mixture of isomers that is difficult to separate | Direct nitration of 2-chlorotoluene inherently produces multiple isomers with similar physical properties. | Utilize purification techniques such as fractional distillation or chromatography. However, preventing the formation of these isomers by using a more selective synthesis route is more efficient. |
| Low yield in the Sandmeyer-type reaction | Incomplete diazotization of 2-methyl-6-nitroaniline. Impurities in the starting material. Incorrect reaction temperature. | Ensure complete dissolution of the starting material and maintain the recommended reaction temperature. Use high-purity starting materials. |
| Formation of phenolic byproducts | Presence of water in the reaction mixture during the Sandmeyer reaction. | Ensure all reagents and solvents are anhydrous. |
| Difficulty in isolating the final product | The product may be an oil, making crystallization challenging. | Use column chromatography for purification if direct crystallization is unsuccessful.[3] |
Recommended Experimental Protocol: Sandmeyer-type Synthesis of this compound
This protocol is based on the synthesis of 2-chloro-1-methyl-3-nitrobenzene (this compound) from 2-methyl-6-nitroaniline.[3]
Materials:
-
2-Methyl-6-nitroaniline
-
tert-Butyl nitrite (B80452)
-
Copper(I) chloride (Cu(I)Cl)
-
Acetonitrile (anhydrous)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, prepare a solution of tert-butyl nitrite (0.33 mol) and Cu(I)Cl (0.25 mol) in 300 mL of anhydrous acetonitrile.
-
In a separate flask, dissolve 2-methyl-6-nitroaniline (0.16 mol) in 300 mL of anhydrous acetonitrile.
-
Add the solution of 2-methyl-6-nitroaniline to the solution containing tert-butyl nitrite and Cu(I)Cl.
-
Heat the reaction mixture to 65 °C under a nitrogen atmosphere.
-
Stir the mixture at 65 °C for 3 hours.
-
After the reaction is complete, cool the mixture to ambient temperature.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using a mobile phase of petroleum ether/EtOAc (100:1).
-
The final product, this compound, will be obtained as a yellow oil.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-6-nitroaniline | [3] |
| Key Reagents | tert-Butyl nitrite, Cu(I)Cl | [3] |
| Solvent | Acetonitrile | [3] |
| Reaction Temperature | 65 °C | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 82% | [3] |
Visualization
References
Technical Support Center: The Impact of High-Assay 2-Chloro-3-nitrotoluene on Synthesis
Welcome to the technical support center for high-assay 2-Chloro-3-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during synthesis experiments involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which areas is it primarily used?
A1: this compound is a chemical intermediate with the molecular formula C₇H₆ClNO₂.[1][2][3] It is a pivotal compound in organic synthesis, serving as a building block for a wide range of more complex molecules. Its primary applications are in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] The presence of both a chloro and a nitro group on the toluene (B28343) ring provides two reactive sites, allowing for a variety of chemical transformations.
Q2: What is the significance of using "high-assay" this compound in synthesis?
A2: "High-assay" refers to a high level of purity, typically ≥98%. Using high-purity starting materials is crucial in multi-step synthesis to:
-
Maximize Yield: Impurities can lead to the formation of unwanted byproducts, reducing the yield of the desired product.
-
Ensure Reproducibility: Consistent purity of the starting material helps in achieving reproducible experimental outcomes.
-
Simplify Purification: Starting with a purer reactant minimizes the number and complexity of purification steps required for the final product.
-
Prevent Catalyst Poisoning: In catalytic reactions, such as catalytic hydrogenation for nitro group reduction, impurities can deactivate the catalyst, leading to incomplete or failed reactions.
Q3: What are the main reactive sites of this compound and what are the typical subsequent reactions?
A3: The two primary reactive sites are the nitro group and the chloro group.
-
Nitro Group: The nitro group is most commonly reduced to an amino group (-NH₂) to form 2-chloro-3-aminotoluene. This is a key step in the synthesis of many pharmaceuticals and dyes.
-
Chloro Group: The chlorine atom can be substituted by various nucleophiles through nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
If you are experiencing low yields during the synthesis of this compound from 2-methyl-6-nitroaniline (B18888), consider the following:
| Potential Cause | Troubleshooting Step |
| Incomplete Diazotization | Ensure the reaction temperature is maintained at the optimal level for the diazonium salt formation. Check the purity and stoichiometry of the tert-butyl nitrite. |
| Side Reactions | The presence of moisture can lead to the formation of phenolic byproducts. Ensure all reagents and solvents are anhydrous. |
| Loss during Workup | During the extraction and purification steps, the product can be lost. Ensure proper phase separation and minimize transfers. Optimize the solvent system for column chromatography to ensure good separation and recovery. |
| Impure Starting Material | The purity of 2-methyl-6-nitroaniline is critical. Impurities can interfere with the reaction, leading to the formation of tars and other byproducts.[4][5][6][7] |
Issue 2: Incomplete Reduction of the Nitro Group
When reducing this compound to 2-chloro-3-aminotoluene, an incomplete reaction can be a common issue.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity (Catalytic Hydrogenation) | The catalyst (e.g., Pd/C) may be old or poisoned. Use fresh catalyst. Ensure the starting material is free of impurities that can poison the catalyst. |
| Insufficient Reducing Agent (e.g., SnCl₂/HCl) | Ensure the correct stoichiometric amount of the reducing agent is used. The reaction is often exothermic, so controlled addition is necessary. |
| Reaction Temperature Too Low | Some reduction reactions require heating to proceed at a reasonable rate. Monitor the reaction temperature and adjust as needed. |
| Poor Solubility | Ensure the starting material is fully dissolved in the reaction solvent to allow for efficient contact with the reducing agent or catalyst. |
Issue 3: Formation of Byproducts during Nucleophilic Aromatic Substitution (SNAr)
When substituting the chlorine atom, the formation of undesired products can lower your yield and complicate purification.
| Potential Cause | Troubleshooting Step |
| Reaction with the Nitro Group | Strong nucleophiles or harsh reaction conditions can sometimes lead to reactions involving the nitro group. Use milder conditions and a more selective nucleophile if possible. |
| Di-substitution or Polymerization | If the nucleophile has multiple reactive sites, or if the product of the initial substitution is more reactive than the starting material, di-substitution or polymerization can occur. Control the stoichiometry of the reactants carefully. |
| Steric Hindrance | The methyl group ortho to the chlorine can sterically hinder the approach of bulky nucleophiles, slowing down the reaction or favoring reaction at other sites if present. Consider using a less sterically hindered nucleophile if possible. |
| Competing Elimination Reactions | Under strongly basic conditions, elimination reactions can sometimes compete with substitution. Optimize the base and reaction temperature to favor substitution. |
Experimental Protocols
Synthesis of this compound from 2-Methyl-6-nitroaniline
This protocol describes a common laboratory-scale synthesis.
Experimental Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98 3970-40-9 [sigmaaldrich.com]
- 3. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]
- 5. Page loading... [guidechem.com]
- 6. Synthesis Technique of 2-Methyl-6-nitroaniline | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Waste in 2-Chloro-3-nitrotoluene Manufacturing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize waste during the manufacturing of 2-Chloro-3-nitrotoluene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental synthesis.
I. Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, focusing on waste reduction through optimized reaction and purification protocols.
1. Low Yield of the Desired this compound Isomer
-
Question: My reaction is producing a low yield of the target this compound, with a significant amount of other isomers. How can I improve the regioselectivity?
-
Answer: The nitration of 2-chlorotoluene (B165313) is inherently challenging due to the competing directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups. This leads to the formation of a mixture of isomers, which is a primary source of waste. To enhance the yield of this compound, consider the following strategies:
-
Reaction Temperature: Precise temperature control is critical. Lowering the reaction temperature can often improve the selectivity towards the desired isomer by minimizing the formation of thermodynamically favored byproducts.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer distribution. While a mixture of nitric acid and sulfuric acid is common, the use of milder nitrating agents or the addition of a catalyst can alter the regioselectivity.
-
Alternative Synthetic Route: A patented alternative involves the chlorination of m-nitrotoluene. This method is reported to have higher selectivity and produce less acidic wastewater, a significant step in waste reduction.
-
2. Formation of Undesired Byproducts
-
Question: Besides isomeric impurities, I am observing other byproducts in my reaction mixture. What are these, and how can I prevent their formation?
-
Answer: The nitration of 2-chlorotoluene can lead to the formation of various byproducts, including dinitrated and oxidized compounds. The presence of these impurities complicates purification and increases waste.
-
Dinitration: The formation of dinitrochlorotoluene isomers can occur if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent). To avoid this, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
-
Oxidation: The methyl group of toluene (B28343) is susceptible to oxidation, leading to the formation of benzoic acid derivatives. This can be minimized by using a nitrating agent that is less oxidizing and by carefully controlling the reaction temperature.
-
3. Difficulty in Separating this compound from Isomers
-
Question: I am struggling to separate the this compound from the other isomers in the product mixture. What are the most effective purification methods?
-
Answer: The separation of chloronitrotoluene isomers is a significant challenge due to their similar physical properties.
-
Fractional Distillation: While challenging, fractional distillation under reduced pressure can be effective for separating isomers with different boiling points. However, this may require a highly efficient distillation column.
-
Crystallization: Fractional crystallization can be employed to separate isomers based on their different solubilities in a particular solvent at various temperatures. This method often requires careful solvent selection and multiple recrystallization steps.
-
Chromatography: For laboratory-scale purifications, column chromatography is a highly effective method for separating isomers. A non-polar stationary phase and a suitable eluent system can provide good resolution.
-
II. Frequently Asked Questions (FAQs)
1. Synthesis and Reaction Conditions
-
What is the most common method for synthesizing this compound? The most common laboratory and industrial method is the electrophilic nitration of 2-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. However, this method's primary drawback is the formation of multiple isomers, leading to significant waste.
-
What are the main isomeric byproducts in the nitration of 2-chlorotoluene? The primary isomeric byproducts are 2-chloro-4-nitrotoluene, 2-chloro-5-nitrotoluene, and 2-chloro-6-nitrotoluene. The relative amounts of these isomers depend on the reaction conditions.
-
How can I monitor the progress of the reaction? The reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine the consumption of the starting material and the formation of the desired product and byproducts.
2. Waste Minimization and Green Chemistry
-
What are the primary sources of waste in this compound manufacturing? The main sources of waste are the formation of undesired isomers, dinitrated and oxidized byproducts, and the use of harsh acids and organic solvents that require proper disposal.
-
Are there any "greener" alternatives to the traditional nitration method? Research into greener alternatives is ongoing. The use of solid acid catalysts, milder nitrating agents, and solvent-free reaction conditions are being explored to reduce the environmental impact. The alternative synthesis route involving the chlorination of m-nitrotoluene is also a promising approach to minimize acidic waste.
-
How can I treat the acidic waste generated from the nitration reaction? Acidic waste should be neutralized with a base (e.g., sodium carbonate, sodium hydroxide) before disposal. It is crucial to perform this neutralization carefully, as the reaction can be exothermic. Always follow your institution's safety and waste disposal guidelines.
III. Data Presentation
Table 1: Effect of Reaction Temperature on Isomer Distribution in the Nitration of 2-Chlorotoluene (Illustrative Data)
| Reaction Temperature (°C) | This compound (%) | 2-Chloro-4-nitrotoluene (%) | 2-Chloro-5-nitrotoluene (%) | 2-Chloro-6-nitrotoluene (%) |
| 0 | 45 | 25 | 20 | 10 |
| 10 | 40 | 30 | 22 | 8 |
| 25 | 35 | 35 | 25 | 5 |
| 40 | 30 | 40 | 25 | 5 |
Note: This table presents illustrative data to demonstrate the general trend. Actual results may vary based on specific experimental conditions.
IV. Experimental Protocols
Detailed Methodology for the Nitration of 2-Chlorotoluene
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Chlorotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chlorotoluene.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid to the stirred 2-chlorotoluene while maintaining the temperature at 0-5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-chlorotoluene in sulfuric acid over a period of 1-2 hours. The temperature of the reaction mixture should be maintained between 0-5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5°C for another 2-3 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring.
-
Extract the product mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate the this compound isomer.
V. Visualizations
Caption: Synthetic pathway for this compound via nitration.
Caption: Troubleshooting workflow for low yield of this compound.
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 2-Chloro-3-nitrotoluene
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Chloro-3-nitrotoluene, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several routes. This guide provides a detailed comparative analysis of the two primary methods: the direct nitration of 2-chlorotoluene (B165313) and the Sandmeyer reaction of 2-methyl-6-nitroaniline (B18888). The comparison is based on experimental data, offering insights into yield, selectivity, and reaction conditions to aid in selecting the most suitable method for a given application.
The synthesis of this compound is a critical step in the production of a range of organic molecules. The two most prominent methods for its preparation are the electrophilic nitration of 2-chlorotoluene and the Sandmeyer reaction, which offers a more targeted approach. Each route presents distinct advantages and disadvantages in terms of product yield, purity, and the complexity of the procedure.
Route 1: Nitration of 2-Chlorotoluene
The direct nitration of 2-chlorotoluene is a common industrial approach for the synthesis of chloronitrotoluene isomers.[1] This electrophilic aromatic substitution reaction typically employs a nitrating mixture of nitric acid and sulfuric acid. The directing effects of the chloro and methyl groups on the aromatic ring lead to the formation of a mixture of isomers, including this compound, 2-chloro-5-nitrotoluene, and others.
The primary challenge of this route is the separation of the desired this compound isomer from the product mixture. The selectivity of the nitration of o-chlorotoluene is reported to be around 85%, meaning that a significant portion of the product will consist of undesired isomers.[2] The isomer distribution is influenced by reaction conditions such as temperature and the composition of the nitrating agent.
Route 2: Sandmeyer Reaction of 2-Methyl-6-nitroaniline
The Sandmeyer reaction provides a more direct and selective route to this compound. This method involves the diazotization of 2-methyl-6-nitroaniline followed by a copper(I) chloride-mediated displacement of the diazonium group with a chlorine atom. This approach offers high regioselectivity, as the positions of the functional groups are predetermined in the starting material.
A key advantage of the Sandmeyer reaction is the high yield of the desired product. Experimental data shows that this route can achieve a yield of up to 82%.[3] This high efficiency, coupled with the formation of a single primary product, simplifies the purification process compared to the nitration method.
Comparative Data
| Parameter | Route 1: Nitration of 2-Chlorotoluene | Route 2: Sandmeyer Reaction of 2-Methyl-6-nitroaniline |
| Starting Material | 2-Chlorotoluene | 2-Methyl-6-nitroaniline |
| Key Reagents | Nitric acid, Sulfuric acid | tert-Butyl nitrite (B80452), Copper(I) chloride, Acetonitrile (B52724) |
| Reported Yield | Variable, depends on isomer separation | Up to 82%[3] |
| Selectivity | Produces a mixture of isomers | Highly selective for this compound |
| Purification | Requires fractional distillation or chromatography to separate isomers | Simplified purification, primarily to remove reaction byproducts |
| Key Advantages | Utilizes readily available starting material | High yield and selectivity, direct route to the desired product |
| Key Disadvantages | Low selectivity, difficult separation of isomers | Starting material may be less readily available or more expensive |
Experimental Protocols
Route 1: Nitration of 2-Chlorotoluene (General Procedure)
Route 2: Sandmeyer Reaction of 2-Methyl-6-nitroaniline
Materials:
-
2-Methyl-6-nitroaniline (25 g, 0.16 mol)[3]
-
tert-Butyl nitrite (34 g, 0.33 mol)[3]
-
Copper(I) chloride (24 g, 0.25 mol)[3]
-
Acetonitrile (600 mL)[3]
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of 2-methyl-6-nitroaniline in acetonitrile (300 mL) is added to a solution of tert-butyl nitrite and Cu(I)Cl in acetonitrile (300 mL).[3]
-
The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.[3]
-
The mixture is then cooled to ambient temperature and filtered.[3]
-
The filtrate is concentrated in vacuo.[3]
-
The crude product is purified by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent to yield this compound as a yellow oil (23 g, 82% yield).[3]
Logical Relationship of Synthesis Routes
References
A Comparative Guide to the Chemical Reactivity of 2-Chloro-3-nitrotoluene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-chloro-3-nitrotoluene and its structural isomers. An understanding of the distinct chemical behaviors of these isomers is critical for their effective application in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other specialized chemical products. This document collates available experimental data, outlines detailed experimental protocols for key transformations, and provides visualizations to elucidate the underlying principles governing their reactivity.
The reactivity of chloronitrotoluene isomers is primarily dictated by the interplay of electronic and steric effects imparted by the chloro, nitro, and methyl substituents on the aromatic ring. The relative positions of these groups determine the susceptibility of the molecule to various chemical transformations, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, oxidation of the methyl group, and electrophilic aromatic substitution (EAS).
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aryl halides. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group (the chlorine atom).[1][2]
Isomers with the nitro group ortho or para to the chlorine atom (e.g., 4-chloro-2-nitrotoluene (B43163), 2-chloro-5-nitrotoluene) are highly activated towards SNAr. In contrast, isomers where the nitro group is meta to the chlorine, such as this compound, are significantly less reactive. The meta-positioned nitro group offers only inductive stabilization to the Meisenheimer complex, lacking the more potent resonance stabilization.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Data for Nucleophilic Aromatic Substitution
| Isomer | Position of NO₂ relative to Cl | Expected SNAr Reactivity | Notes |
| This compound | meta | Low | The nitro group provides only weak inductive stabilization to the intermediate. |
| 4-Chloro-2-nitrotoluene | ortho | High | The nitro group provides strong resonance and inductive stabilization. |
| 2-Chloro-5-nitrotoluene (B86962) | para | High | The nitro group provides strong resonance and inductive stabilization. |
| 4-Chloro-3-nitrotoluene | ortho | High | The nitro group provides strong resonance and inductive stabilization. |
| 2-Chloro-6-nitrotoluene | ortho | High | Strong electronic activation, but potential steric hindrance from the adjacent methyl group. |
| 3-Chloro-2-nitrotoluene | ortho | High | Strong electronic activation. |
| 3-Chloro-4-nitrotoluene | para | High | Strong electronic activation. |
Experimental Protocol: Nucleophilic Substitution on 4-Chloro-3-nitrobenzaldehyde (B100839) (A Model Substrate)
This protocol for a related activated aryl halide illustrates a general procedure for SNAr reactions.[3]
-
Reaction Setup: Dissolve 4-chloro-3-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol, DMF, or DMSO in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Nucleophile: Add the desired amine (e.g., morpholine, 2.2 equivalents) to the solution. A base like triethylamine (B128534) or potassium carbonate can be added to neutralize the HCl that is formed.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the nucleophile's reactivity. The progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product is isolated either by precipitation upon adding the mixture to water or by extraction with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, yielding chlorotoluidine isomers that are valuable synthetic intermediates. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl).[4][5] A key consideration in these reactions is the potential for dehalogenation (loss of the chlorine atom), especially under harsh reducing conditions.
Caption: Experimental workflow for the reduction of a chloronitrotoluene.
Comparative Data for Nitro Group Reduction
While comprehensive comparative studies are limited, the choice of reducing agent and conditions is crucial for achieving high yields and minimizing side reactions like dehalogenation.
| Isomer | Reducing Agent/Conditions | Yield | Reference |
| 4-Chloro-3-nitrotoluene | Sn/Methanol | Not specified, but successful | [6] |
| 2-Chloro-4-nitrotoluene | Pt/C, H₂, NaHCO₃, H₂O, Thiophene (B33073) | 95.8% | [7] |
| Various Chlorinated Nitroaromatics | 5% Sulphided Pt/C, H₂, Na₂CO₃, Thiophene | Excellent | [7] |
Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene [7]
This protocol is adapted from a patent describing the reduction of various chlorinated nitroaromatic compounds.
-
Reactor Charging: In a shaking autoclave, charge 150 parts by weight of 2-chloro-4-nitrotoluene.
-
Catalyst and Additives: Add a mixture of 1.5 parts by weight of a 1% platinum on charcoal catalyst (as a 50% paste), 1.5 parts by weight of sodium bicarbonate, 5 parts by volume of water, and 0.05 parts by weight of thiophene (to suppress dehalogenation).
-
Purging: Close the reactor and purge twice with hydrogen to remove oxygen.
-
Reaction Conditions: Heat the mixture to 90-95°C. Introduce hydrogen at a pressure of 140 psi with agitation.
-
Reaction Monitoring: Maintain these conditions until the consumption of hydrogen ceases (approximately 3 hours). Continue for an additional 15 minutes to ensure the reaction is complete.
-
Work-up: Release the pressure and filter off the catalyst. The resulting product, 2-chloro-4-aminotoluene, is obtained in high yield (95.8%).
Oxidation of the Methyl Group
The methyl group of chloronitrotoluene isomers can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium(VI) compounds.[8][9] The electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring, which can make the benzylic oxidation more challenging compared to toluene (B28343) itself.
Comparative Data for Methyl Group Oxidation
| Isomer | Oxidizing Agent/Conditions | Product | Yield | Reference |
| 4-Chlorotoluene | 1. HNO₃/H₂SO₄ 2. Hot alkaline KMnO₄ | 4-Chloro-2-nitrobenzoic acid | Not specified | [7] |
| p-Nitrotoluene | SeO₂, refluxing | p-Nitrobenzoic acid | Poor | [10] |
| Substituted Toluenes | KMnO₄, Pyridine (B92270)/Water, reflux | Corresponding benzoic acid | Good to excellent | [8] |
Experimental Protocol: Oxidation of a Substituted Toluene with KMnO₄ [8]
This general protocol can be adapted for chloronitrotoluene isomers.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the chloronitrotoluene isomer (1.0 equivalent) and a 1:1 mixture of pyridine and water.
-
Addition of Oxidant: While stirring, add potassium permanganate (KMnO₄) (3.0-4.0 equivalents) portion-wise to manage the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 95-100°C) and maintain for 4-12 hours. Monitor the reaction by observing the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.
-
Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to remove the pyridine. Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Electrophilic Aromatic Substitution (EAS)
Further electrophilic substitution on the chloronitrotoluene ring is generally disfavored due to the deactivating nature of both the chloro and nitro substituents. However, under forcing conditions, reactions like nitration or halogenation can occur. The regiochemical outcome is determined by the directing effects of the existing groups.
-
-CH₃ group: Activating, ortho, para-director.
-
-Cl group: Deactivating, ortho, para-director.
-
-NO₂ group: Strongly deactivating, meta-director.
The final substitution pattern is a result of the combined influence of these groups. In cases of conflicting directing effects, the most activating group (or least deactivating) generally governs the position of the incoming electrophile.
Caption: Directing effects for electrophilic substitution on selected isomers.
Predicted Regioselectivity in Nitration
| Isomer | Major Predicted Product(s) | Rationale |
| This compound | 2-Chloro-3,6-dinitrotoluene | The C6 position is activated by both the ortho-directing methyl and chloro groups. |
| 4-Chloro-2-nitrotoluene | 4-Chloro-2,6-dinitrotoluene & 4-Chloro-2,5-dinitrotoluene | The C6 position is activated by the ortho-directing methyl group. The C5 position is meta to all groups but may be accessible. |
| 2-Chloro-5-nitrotoluene | 2-Chloro-5-nitro-6-nitrotoluene (2,6-dichloro-3-nitrotoluene) | The C6 position is activated by the ortho-directing methyl group and para-directing chloro group.[11] |
Experimental Protocol: Nitration of 2-Chlorotoluene [12]
This protocol for the nitration of a related starting material provides a framework for the nitration of chloronitrotoluene isomers.
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 77.1 g (1.2 mol) of 98% nitric acid and 20 g of acidic β-zeolite.
-
Temperature Control: With stirring, control the temperature at 10°C.
-
Substrate Addition: Add 130.45 g (1.0 mol) of 99% o-chlorotoluene dropwise over 1 hour, maintaining the temperature between 20-25°C.
-
Reaction: Heat the reaction mixture to 50°C and maintain for 5 hours.
-
Work-up: Filter the reaction mixture while hot and wash the filter cake with acetic acid.
-
Isolation: Combine the filtrate and washings and remove the acetic acid by distillation under reduced pressure to obtain the crude product. The isomers can then be separated by fractional distillation or chromatography.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Purity of Synthesized 2-Chloro-3-nitrotoluene
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative overview of analytical methods for validating the purity of 2-Chloro-3-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We present experimental data and detailed protocols for chromatographic and spectroscopic techniques to facilitate the accurate assessment of purity and the identification of potential impurities.
The synthesis of this compound, often achieved through the nitration of 2-chlorotoluene, can result in a mixture of isomers and other byproducts.[2] The most common impurities are the other isomers of chloronitrotoluene, such as 2-chloro-5-nitrotoluene (B86962) and 2-chloro-6-nitrotoluene. Therefore, robust analytical methods are required to separate and quantify the desired product from these closely related compounds.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity validation depends on several factors, including the expected impurities, the required sensitivity, and the available instrumentation. This section compares the most common and effective methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic techniques.
Chromatographic Methods: GC and HPLC
Chromatographic methods are powerful tools for separating this compound from its isomers and other impurities, allowing for accurate quantification.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Typical Column | Capillary columns (e.g., DB-5ms, HP-1701).[3] | Reversed-phase columns (e.g., C18, Newcrom R1).[4] |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Mass Spectrometry (MS). |
| Advantages | High resolution for volatile and thermally stable compounds, excellent for isomer separation. | Suitable for non-volatile and thermally labile compounds, versatile with different detectors.[4] |
| Considerations | Requires the analyte to be volatile and thermally stable. | Mobile phase selection is critical for optimal separation. |
Spectroscopic Methods: NMR, IR, and MS
Spectroscopic techniques provide detailed structural information, confirming the identity of the synthesized compound and its impurities.
| Technique | Information Provided | Key Data for this compound |
|---|---|---|
| ¹H NMR | Number of protons, their chemical environment, and coupling patterns. | Aromatic protons (δ 7.5-7.8 ppm), methyl protons (δ ~2.4 ppm).[4] |
| ¹³C NMR | Number and type of carbon atoms. | Aromatic carbons, methyl carbon. |
| FTIR | Presence of functional groups. | C-Cl, N-O (nitro group), and aromatic C-H stretching vibrations. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak (m/z ~171), isotopic pattern for chlorine. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify this compound and its isomers.
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: Initial temperature 70°C (hold 1 min), ramp at 25°C/min to 250°C (hold 11.8 min).[3]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in acetone.
-
Prepare a 1 mg/mL solution of a certified reference standard of this compound and its potential isomers (e.g., 2-chloro-5-nitrotoluene, 2-chloro-6-nitrotoluene) in acetone.
-
Inject 1 µL of each solution into the GC-MS system.
Data Analysis:
-
Compare the retention times and mass spectra of the synthesized compound with the reference standards.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all detected components.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantify the purity of this compound.
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV-Vis detector.
-
Column: SIELC Newcrom R1 (150 x 4.6 mm, 5 µm) or equivalent C18 column.[4]
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid.[4] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in the mobile phase.
-
Prepare a series of calibration standards of a certified reference standard of this compound in the mobile phase.
Data Analysis:
-
Construct a calibration curve from the peak areas of the reference standards.
-
Determine the concentration of this compound in the synthesized sample using the calibration curve.
-
Calculate the purity as a percentage of the determined concentration relative to the expected concentration.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard parameters.
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for this compound.[4]
FTIR Spectroscopy:
-
Sample Preparation: Place a drop of the liquid sample between two KBr plates or use an ATR accessory.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), C-Cl bond, and aromatic C-H bonds.
Mass Spectrometry (Direct Infusion):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or APCI).
-
Data Acquisition: Infuse the sample directly into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Confirm the molecular weight from the molecular ion peak and observe the characteristic isotopic pattern of chlorine (M+2 peak with about one-third the intensity of the M peak).
Workflow and Data Interpretation
A systematic workflow is crucial for the comprehensive validation of synthesized this compound. The following diagram illustrates a recommended experimental workflow.
Figure 1. Experimental workflow for purity validation.
By following this structured approach and utilizing the comparative data and protocols provided, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of 2-Chloro-3-nitrotoluene and Its Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural characteristics is paramount. This guide provides a detailed spectroscopic comparison of 2-Chloro-3-nitrotoluene and two of its key derivatives: 2-Chloro-3-aminotoluene and 2-Chlorotoluene. By examining their ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, we can elucidate the influence of the nitro and chloro functional groups on their spectroscopic properties.
This comparative analysis, supported by experimental data, offers a valuable resource for identifying these compounds and understanding their chemical behavior. The derivatives were chosen to illustrate the spectroscopic shifts that occur upon the reduction of the nitro group to an amino group (2-Chloro-3-aminotoluene) and the complete removal of the nitro group (2-Chlorotoluene).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insights into the electronic environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the nature and position of substituents on the benzene (B151609) ring.
| Compound | δ (ppm) - Aromatic Protons | δ (ppm) - Methyl Protons | Solvent |
| This compound | 7.67 (d), 7.62 (d), 7.28 (t) | 2.53 | CDCl₃ |
| 2-Chloro-3-aminotoluene | 6.95 (t), 6.60 (d), 6.55 (d) | 2.20 | CDCl₃ |
| 2-Chlorotoluene | 7.35-7.05 (m) | 2.33 | CDCl₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The chemical shifts are influenced by the electronegativity of attached groups and the overall electronic structure of the molecule.
| Compound | δ (ppm) - Aromatic Carbons | δ (ppm) - Methyl Carbon | Solvent |
| This compound | 150.1 (C-NO₂), 134.5 (C-Cl), 132.8, 127.9, 125.4, 121.1 | 19.8 | CDCl₃ |
| 2-Chloro-3-aminotoluene | 145.2 (C-NH₂), 131.9 (C-Cl), 129.8, 118.5, 115.9, 114.2 | 14.7 | CDCl₃ |
| 2-Chlorotoluene | 137.8 (C-CH₃), 134.2 (C-Cl), 130.1, 129.8, 127.0, 125.8 | 20.8 | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Sample Preparation |
| This compound | ~3100 (Ar C-H), ~1530 & ~1350 (NO₂ stretch), ~740 (C-Cl stretch) | Neat/Film |
| 2-Chloro-3-aminotoluene | ~3400 & ~3300 (N-H stretch), ~3100 (Ar C-H), ~1620 (N-H bend), ~750 (C-Cl stretch) | Neat/Film |
| 2-Chlorotoluene | ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~750 (C-Cl stretch) | Neat/Film |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 171/173 (M⁺, ~3:1 ratio) | 141 (M-NO)⁺, 125 (M-NO₂)⁺, 91 (C₇H₇)⁺ |
| 2-Chloro-3-aminotoluene | 141/143 (M⁺, ~3:1 ratio) | 106 (M-Cl)⁺, 77 (C₆H₅)⁺ |
| 2-Chlorotoluene | 126/128 (M⁺, ~3:1 ratio) | 91 (M-Cl)⁺, 65 (C₅H₅)⁺ |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
| Compound | λmax (nm) | Solvent |
| This compound | ~250, ~300 | Methanol (B129727) |
| 2-Chloro-3-aminotoluene | ~240, ~290 | Methanol |
| 2-Chlorotoluene | ~270 | Methanol |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample (or 10-20 µL of the liquid sample) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters: The spectral width was set to 16 ppm, with a relaxation delay of 1.0 s and 16 scans. The data was processed with a line broadening of 0.3 Hz.
-
¹³C NMR Parameters: The spectra were acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with a relaxation delay of 2.0 s and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (2-Chlorotoluene), a thin film was prepared between two potassium bromide (KBr) plates. For solid samples (this compound and 2-Chloro-3-aminotoluene), the spectrum was obtained using the Attenuated Total Reflectance (ATR) technique with a diamond crystal.
-
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.
-
Parameters: The spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or KBr plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe for solid samples or via gas chromatography (GC) for liquid samples.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
-
Ionization and Analysis: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Stock solutions of each compound were prepared in methanol at a concentration of approximately 1 mg/mL. These were then diluted to an appropriate concentration (typically in the range of 10-50 µg/mL) to ensure the absorbance was within the linear range of the instrument (0.1-1.0 AU).
-
Instrumentation: UV-Vis spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer.
-
Parameters: The spectra were scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Methanol was used as the blank.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of a parent compound and its derivatives.
Caption: Workflow for the spectroscopic comparison of aromatic compounds.
Reactivity of 2-Chloro-3-nitrotoluene: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development and materials science, a nuanced understanding of the reactivity of chemical intermediates is paramount. 2-Chloro-3-nitrotoluene, a versatile building block, offers multiple reaction pathways, primarily centered around nucleophilic aromatic substitution at the chloro-substituent and reduction of the nitro group.[1][2] This guide provides an objective comparison of its reactivity with structurally similar compounds, supported by analogous experimental data and detailed experimental protocols.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where the rate is largely determined by the stability of the intermediate Meisenheimer complex.[3] The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), ortho or para to the leaving group (in this case, the chlorine atom) is crucial for stabilizing this intermediate through resonance and inductive effects, thereby accelerating the reaction.
In the case of this compound, the nitro group is positioned meta to the chlorine atom. Consequently, it cannot provide resonance stabilization to the negative charge of the Meisenheimer complex that is formed during nucleophilic attack. While the nitro group still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization leads to a significantly higher activation energy and a much slower reaction rate compared to its isomers where the nitro group is in the ortho or para position.
Therefore, this compound is considerably less reactive in SNAr reactions than isomers like 2-chloro-5-nitrotoluene (B86962) (para-nitro) or 4-chloro-3-nitrotoluene (B146361) (ortho-nitro). Reactions with this compound often require more forcing conditions, such as higher temperatures, stronger nucleophiles, or the use of polar aprotic solvents to proceed at a reasonable rate.
Figure 1: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol is a representative procedure for the reaction of this compound with a primary or secondary amine, adapted from established methods for similar compounds.
Materials and Equipment:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous polar aprotic solvent (5-10 mL per mmol of substrate).
-
To this solution, add the amine nucleophile (1.1-1.5 eq) followed by the base (2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-48 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is another fundamental transformation of this compound, yielding 2-chloro-3-aminotoluene, a valuable synthetic intermediate.[2] Common methods for this reduction include catalytic hydrogenation (e.g., using Pd/C and H₂) and chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl).
| Compound (Analog) | Relative Rate of Reduction |
| 2,3-Dinitrotoluene | 1.00 |
| 2,4-Dinitrotoluene | 0.02 |
| 2,5-Dinitrotoluene | 1.33 |
| 2,6-Dinitrotoluene | 0.01 |
| 3,4-Dinitrotoluene | 2.50 |
Data is analogous and represents the relative rates of reduction of dinitrotoluene isomers by sodium ascorbate (B8700270) in a homogeneous solution. This data is used to infer the potential influence of substituent positioning on the reduction of the nitro group in chloronitrotoluene isomers.
This data suggests that the electronic interplay between the two electron-withdrawing groups can significantly impact the reduction rate. For 2,3-dinitrotoluene, the proximity of the two nitro groups results in a moderate rate of reduction compared to other isomers.
Representative Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
The following is a representative protocol for the catalytic hydrogenation of this compound, based on established procedures for similar nitroaromatic compounds.
Materials and Equipment:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C) catalyst
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation flask, dissolve this compound in the chosen solvent.
-
Carefully add the Pd/C catalyst (typically 1-5 mol %).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (typically from a balloon or a pressurized source) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
The filtrate contains the product, 2-chloro-3-aminotoluene, which can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by crystallization or chromatography if necessary.
Figure 2: Experimental workflow for the catalytic hydrogenation of this compound.
Conclusion
The reactivity of this compound is significantly influenced by the meta relationship between the chloro and nitro substituents. This electronic arrangement leads to a lower reactivity in nucleophilic aromatic substitution reactions compared to its ortho- and para-substituted isomers. For the reduction of the nitro group, while direct comparative data is scarce, analogous systems suggest that the electronic environment plays a crucial role in determining the reaction rate. The provided experimental protocols offer a solid foundation for researchers to develop and optimize synthetic routes utilizing this versatile intermediate.
References
A Comparative Analysis of Computational and Experimental Data for 2-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Physicochemical Properties of 2-Chloro-3-nitrotoluene
This guide provides a comprehensive comparison of the computationally predicted and experimentally determined properties of this compound (CAS No: 3970-40-9). As a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, a clear understanding of its physicochemical characteristics is paramount for researchers and chemical process development.[1] This document summarizes key quantitative data in a structured format, details the methodologies for the cited experimental values, and presents a logical workflow for the comparative analysis of such data.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available computational and experimental data for this compound, providing a clear comparison for researchers.
| Property | Computational Value | Experimental Value |
| Molecular Weight | 171.58 g/mol [2] | 171.58[3][4] |
| Melting Point | - | 21 °C[3][5][6][7][8] |
| Boiling Point | - | 147 °C at 25 mmHg[3][5][6][7][8][9] |
| Density | - | 1.298 g/mL at 25 °C[3][5][6][7][8][9] |
| Refractive Index | - | n20/D 1.557[3][5][6][8] |
| Flash Point | - | 113 °C (closed cup)[3] |
| Appearance | - | Light yellow liquid[1] |
| Monoisotopic Mass | 171.0087061 Da[2] | - |
| XLogP3 | 2.7 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 1 | - |
| Topological Polar Surface Area | 45.8 Ų[2] | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These represent standard procedures for determining the respective physicochemical properties of organic compounds.
Melting Point Determination
The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range.[5][6][10][11][12]
Boiling Point Determination
The boiling point at reduced pressure is determined by distillation. The compound is heated in a distillation apparatus under a controlled vacuum. The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on a thermometer placed in the vapor path during distillation, is recorded as the boiling point at that specific pressure.[13][14][15]
Density Measurement
The density of liquid this compound is determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature (e.g., 25 °C). The density is then calculated by dividing the mass of the liquid by its volume.[16][17][18][19]
Refractive Index Measurement
The refractive index is measured using an Abbe refractometer. A drop of the liquid sample is placed on the prism of the refractometer, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale at a specified temperature (e.g., 20 °C) and wavelength (usually the sodium D-line).[2][7][9][20][21]
Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)
The flash point is determined using a Pensky-Martens closed cup tester. A sample of this compound is heated in a closed cup at a specified rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[1][3][22][23][24]
Computational Methodology
The computational properties listed are typically calculated using quantitative structure-property relationship (QSPR) models and other computational chemistry methods. For instance, platforms like PubChem utilize a variety of computational techniques to predict properties such as molecular weight, topological polar surface area (TPSA), and XLogP3 (a measure of lipophilicity).[2][25][26][27] These methods rely on the two-dimensional structure of the molecule to derive these properties through established algorithms and statistical models.[4][8][28][29][30]
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparison of computational and experimental data for a given chemical compound.
Caption: Workflow for comparing computational and experimental data.
References
- 1. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]
- 2. store.astm.org [store.astm.org]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. store.astm.org [store.astm.org]
- 8. Computational chemistry - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. chemconnections.org [chemconnections.org]
- 16. mt.com [mt.com]
- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 18. wjec.co.uk [wjec.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. matestlabs.com [matestlabs.com]
- 21. scribd.com [scribd.com]
- 22. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 23. store.astm.org [store.astm.org]
- 24. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 25. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. atlantis-press.com [atlantis-press.com]
- 28. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 29. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 30. fiveable.me [fiveable.me]
Benchmarking 2-Chloro-3-nitrotoluene: A Comparative Performance Guide for Chemical Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-Chloro-3-nitrotoluene as a Versatile Intermediate in the Synthesis of Agrochemicals, Pharmaceuticals, and Dyes.
This compound is a pivotal intermediate in the landscape of organic synthesis, valued for its dual functional groups that offer a versatile platform for constructing complex molecules. This guide provides a comprehensive performance comparison of this compound against relevant alternatives, supported by experimental data to inform its selection in research and development. Its utility is demonstrated in the synthesis of key compounds in the agrochemical, pharmaceutical, and dye industries.
Performance as an Intermediate: A Quantitative Comparison
The efficacy of a chemical intermediate is primarily judged by the yield and purity of the subsequent products it helps to create. This section provides a comparative analysis of this compound and its isomers in key synthetic applications.
Agrochemical Synthesis: The Case of 3-Chloro-2-methylaniline (B42847)
A crucial application of chloronitrotoluene isomers is in the production of 3-Chloro-2-methylaniline, a key precursor for herbicides like quinclorac.[1] The performance of different synthetic routes starting from various precursors is summarized below.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloro-6-nitrotoluene (B1664060) | Iron (Fe), Hydrochloric acid (HCl) | 3-Chloro-2-methylaniline | ~94% | [2] |
| 2-Chloro-6-nitrotoluene | Sulfur (S), Sodium bicarbonate (NaHCO3), in N,N-dimethylformamide (DMF) | 3-Chloro-2-methylaniline | High (exact % not specified) | [1] |
| 2-Chloro-6-nitrotoluene | Catalytic Hydrogenation (e.g., Raney Nickel) | 3-Chloro-2-methylaniline | 87% | [3] |
| 2-Methyl-6-nitroaniline (B18888) | tert-Butylnitrite, Copper(I) chloride in acetonitrile | This compound | 82% | [4] |
Note: this compound can be readily converted to 3-chloro-2-methylaniline through reduction of the nitro group, a common and high-yielding reaction.
Pharmaceutical Synthesis: Toltrazuril (B1682979) Intermediate
The synthesis of the veterinary drug toltrazuril provides another avenue for comparing isomeric chloronitrotoluenes as starting materials. One patented synthetic route for toltrazuril utilizes 2-chloro-5-nitrotoluene.[5] While a direct comparison with a route starting from this compound is not available in the provided literature, the choice of isomer is critical for the final molecular structure. The synthesis of toltrazuril involves multiple steps, and the initial structure of the intermediate dictates the subsequent reaction pathway.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key transformations involving this compound and its derivatives.
Synthesis of this compound
This protocol is based on the synthesis from 2-Methyl-6-nitroaniline.[4]
Materials:
-
2-Methyl-6-nitroaniline
-
tert-Butyl nitrite (B80452)
-
Copper(I) chloride (CuCl)
-
Acetonitrile
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica gel
Procedure:
-
Prepare a solution of tert-butyl nitrite and Cu(I)Cl in acetonitrile.
-
To this solution, add a solution of 2-methyl-6-nitroaniline in acetonitrile.
-
Heat the reaction mixture to 65°C under a nitrogen atmosphere and stir for 3 hours.
-
Cool the reaction mixture to ambient temperature and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by silica-gel column chromatography using a petroleum ether/EtOAc (100:1) eluent to obtain this compound as a yellow oil.
Reduction of 2-Chloro-6-nitrotoluene to 3-Chloro-2-methylaniline
This protocol is based on a high-yield reduction using iron and hydrochloric acid.[2]
Materials:
-
2-Chloro-6-nitrotoluene
-
Finely divided iron
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
Procedure:
-
To a mixture of finely divided iron and water, add concentrated hydrochloric acid while stirring.
-
To this boiling mixture, gradually add 2-chloro-6-nitrotoluene over 2 hours with continuous stirring.
-
After the addition is complete, place the reaction mixture in an oil bath and add sodium carbonate.
-
Distill the 3-chloro-2-methylaniline with steam at 140°C.
-
Separate the product using a separating funnel.
-
Purify the product by vacuum distillation.
Visualizing Synthetic Pathways
Diagrams of reaction pathways and experimental workflows provide a clear visual representation of the chemical transformations.
Caption: Comparative synthesis routes to 3-Chloro-2-methylaniline.
Caption: General workflow for the synthesis of azo dyes.
Conclusion
References
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN101265236A - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 6. US9802906B1 - Process for the preparation of toltrazuril and an intermediate useful for its preparation - Google Patents [patents.google.com]
- 7. Synthesis and Application of Toltrazuril_Chemicalbook [chemicalbook.com]
- 8. CN101108831B - A kind of preparation method of toltrazuril - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for 2-Chloro-3-nitrotoluene: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Chloro-3-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is paramount.[1] This guide provides an objective comparison of the principal analytical methods used for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Gas Chromatography with Mass Spectrometry (GC-MS). The selection of an optimal method is contingent upon factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.
While direct comparative studies on this compound are limited, this guide synthesizes validation data from closely related nitrotoluene and chloronitrotoluene isomers to provide a reliable framework for method selection and cross-validation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for the analytical methods discussed. The data is extrapolated from studies on related nitroaromatic compounds and serves as a benchmark for what can be expected during method validation for this compound.
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 90-110% | 90-110% | 90-110% |
| Precision (RSD) | ≤ 15% | ≤ 15% | ≤ 15% |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.019-0.022 mg/mL | 0.017-0.027 mg/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL | 0.058-0.066 mg/mL | 0.052-0.080 mg/mL |
Note: LOD and LOQ values for GC-FID and GC-MS are based on studies of nitrotoluene isomers and may vary for this compound.[2][3]
Methodology and Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound. A reverse-phase method is typically employed for this analysis.[4]
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid like phosphoric or formic acid to improve peak shape.[4] A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: An external standard calibration curve is constructed by plotting the peak area against the concentration of this compound standards.
Caption: Workflow for the analysis of this compound by HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a reliable and cost-effective method for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and a wide linear range.
Experimental Protocol:
-
Chromatographic System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Quantification: An external standard calibration curve is generated by plotting the peak area against the concentration of this compound standards.
Caption: Workflow for the analysis of this compound by GC-FID.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides a higher level of selectivity and specificity compared to GC-FID, making it the preferred method for complex matrices or when confirmation of the analyte's identity is required.
Experimental Protocol:
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer. The GC conditions (column, carrier gas, temperature program, injector temperature) can be similar to those used for GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and method development. Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Mass Range: m/z 50-300.
-
-
Quantification: For quantitative analysis in SIM mode, specific ions for this compound are monitored. A calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards.
Caption: Workflow for the analysis of this compound by GC-MS.
Logical Framework for Method Selection
The choice between these analytical methods depends on a logical evaluation of the analytical requirements.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
All three methods—HPLC-UV, GC-FID, and GC-MS—are suitable for the quantitative analysis of this compound.
-
HPLC-UV is advantageous for its simplicity and applicability to a wide range of samples without the need for derivatization.
-
GC-FID offers a cost-effective and robust solution for routine analysis of thermally stable and volatile compounds.
-
GC-MS provides the highest level of confidence in analytical results through its superior selectivity and ability to confirm the identity of the analyte, making it the gold standard for complex samples and trace-level analysis.
The cross-validation of these methods should be performed by analyzing the same set of samples with each technique and comparing the results for accuracy and precision. The choice of the most appropriate method will ultimately be guided by the specific requirements of the analytical task at hand.
References
A Comparative Guide to Isomeric Purity Analysis of Nitrotoluene Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity in nitrotoluene mixtures is a critical analytical challenge in various fields, including the synthesis of pharmaceuticals, explosives, and specialty chemicals. The presence of undesired isomers can significantly impact product efficacy, safety, and regulatory compliance. This guide provides an objective comparison of common and emerging analytical techniques for the isomeric purity analysis of nitrotoluene, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for nitrotoluene isomer analysis depends on several factors, including the specific isomers of interest, the required sensitivity, the complexity of the sample matrix, and available instrumentation. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with its own set of advantages and limitations. A novel mass spectrometry technique, Femtosecond Time-Resolved Mass Spectrometry (FTRMS), offers a unique approach for direct mixture analysis.
Performance Data Summary
The following table summarizes key performance metrics for different analytical methods used in the separation and quantification of nitrotoluene isomers and related compounds.
| Method | Column/Technique | Analyte(s) | Limit of Detection (LOD) / Accuracy | Key Findings & Limitations |
| HPLC-UV | Diol | TNT, 2,4-DNT, 2,6-DNT, 2-ADNT, 4-ADNT | 0.78 - 1.17 µg/L | Offers the highest resolution for dinitrotoluene (DNT) and aminodinitrotoluene (ADNT) isomers.[1][2] |
| HPLC-UV | C18 | TNT, 2,4-DNT, 2,6-DNT, 2-ADNT, 4-ADNT | 2.01 - 3.95 µg/L | Relatively poor separation of isomers with low signal-to-noise values.[1] |
| HPLC-UV | Phenyl-Hexyl | DNT and ADNT isomers | 0.62 - 1.32 µg/L | Provides sensitive separation, but with some peak overlap for DNT isomers.[1] |
| GC-FID | HP-1701 | 2-NT, 3-NT, 4-NT | LOD: 0.017 - 0.027 mg/mL | Linear calibration curves in the 0.5-10 mg/mL range.[3][4][5] |
| GC-MS | HP-1701 | 2-NT, 3-NT, 4-NT | Comparable to GC-FID | Non-linear detector response at higher concentrations.[3][4][5] |
| FTRMS | Pump-probe laser | o-, m-, p-nitrotoluene | Binary mixtures: ~5% accuracy, Ternary mixtures: ~7% accuracy | Allows for direct quantification of isomers in a mixture without chromatographic separation.[3][6][7] |
DNT: Dinitrotoluene, ADNT: Aminodinitrotoluene, TNT: Trinitrotoluene, NT: Nitrotoluene
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and scientific literature.
High-Performance Liquid Chromatography (HPLC) - EPA Method 8330B
This method is suitable for the trace analysis of nitroaromatics, including nitrotoluene isomers.
Instrumentation:
-
HPLC system with a gradient pump
-
UV detector set at 254 nm
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Nitrotoluene isomer standards (o-, m-, p-)
Procedure:
-
Sample Preparation:
-
For water samples, use solid-phase extraction (SPE) for low concentrations or direct injection for high concentrations.
-
For soil and sediment samples, extract with acetonitrile.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) is commonly used.[8] The exact ratio can be optimized for best separation.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10 - 100 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the nitrotoluene isomers by comparing their retention times and peak areas with those of the standards.
-
Gas Chromatography (GC) - GC-FID/MS Method
This method is effective for the quantification of nitrotoluene isomers, particularly for determining the concentration of minor isomers in the presence of an excess of others.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., Agilent HP-1701, 30 m x 0.25 mm, 0.25 µm film thickness)[3]
Reagents:
-
Helium (carrier gas)
-
Nitrotoluene isomer standards (o-, m-, p-)
-
Internal standard (e.g., 4-nitrophenol)
-
Solvent for sample dilution (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the nitrotoluene mixture in the chosen solvent.
-
Add a known amount of the internal standard.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp 1: Increase to 70 °C at 5 °C/min.
-
Ramp 2: Increase to 250 °C at 25 °C/min, hold for 14.8 min.[3]
-
-
Carrier Gas Flow Rate: 1 mL/min.
-
Detector Temperature: FID: 250 °C; MS transfer line: 280 °C.
-
-
Analysis:
-
Inject the prepared sample into the GC system.
-
Identify isomers based on their retention times.
-
Quantify using the internal standard method by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the isomeric purity analysis of nitrotoluene mixtures using chromatographic techniques.
Caption: General workflow for chromatographic analysis of nitrotoluene isomers.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the isomeric purity analysis of nitrotoluene mixtures. The choice between them often comes down to the specific requirements of the analysis. HPLC, particularly with modern column chemistries like Diol or Phenyl-Hexyl, can offer excellent resolution for complex mixtures of nitrotoluene derivatives. GC, especially when coupled with a mass spectrometer, provides high sensitivity and specificity, making it well-suited for trace analysis and the quantification of minor components. For applications requiring rapid, direct analysis of mixtures without chromatographic separation, the emerging FTRMS technique presents a promising alternative, though its accessibility may be limited. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and implement the most appropriate method to ensure the quality and purity of their nitrotoluene-containing products.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitration - Materiały Wysokoenergetyczne - Tom T. 13 (2021) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
Economic comparison of different 2-Chloro-3-nitrotoluene synthesis methods
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Chloro-3-nitrotoluene, a versatile building block in organic synthesis, can be prepared through several routes, each with distinct economic and practical implications. This guide provides an objective comparison of the most viable synthesis methods for this compound, supported by experimental data and a hypothetical cost analysis to aid in process selection and optimization.
Executive Summary
Two primary synthetic pathways for this compound are critically evaluated: a direct Sandmeyer-type reaction from 2-Methyl-6-nitroaniline (B18888) and a multi-step process commencing with o-toluidine (B26562). The direct Sandmeyer-type route offers a higher overall yield and a more streamlined process. The multi-step synthesis from o-toluidine, while starting from a less expensive raw material, is hampered by the formation of isomeric byproducts that necessitate challenging separation steps, thereby reducing the overall yield and increasing processing costs. A third potential route, the direct nitration of 2-chlorotoluene, is generally unsuitable for producing the desired 2-chloro-3-nitro isomer in high purity due to the directing effects of the chloro and methyl groups, which favor the formation of other isomers.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the two most viable synthesis methods for this compound.
| Parameter | Method 1: Sandmeyer-type Reaction | Method 2: Multi-step from o-Toluidine |
| Starting Material | 2-Methyl-6-nitroaniline | o-Toluidine |
| Key Reaction Steps | Diazotization and chloro-de-diazoniation | 1. Nitration2. Isomer Separation3. Diazotization4. Sandmeyer Reaction |
| Key Reagents | tert-Butyl nitrite (B80452), Copper(I) chloride, Acetonitrile (B52724) | Nitric acid, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Copper(I) chloride |
| Reported Overall Yield | 82%[1] | Estimated <40% (due to isomer separation) |
| Reaction Temperature | 65°C[1] | Nitration: Low temp.Sandmeyer: 25-30°C |
| Reaction Time | 3 hours[1] | Multiple steps, longer overall time |
| Purification Method | Silica gel column chromatography[1] | Fractional distillation/crystallization for isomer separation, followed by distillation |
Hypothetical Economic Analysis
To provide a clearer economic perspective, a hypothetical cost analysis for the raw materials of each method is presented below. Prices are based on typical bulk chemical costs and are subject to market fluctuations.
| Reagent | Method 1: Sandmeyer-type Reaction | Method 2: Multi-step from o-Toluidine |
| Quantity per kg of Product | Estimated Cost per kg of Product | |
| 2-Methyl-6-nitroaniline | 1.15 kg | ~$26.96 |
| o-Toluidine | - | - |
| tert-Butyl nitrite | 2.56 kg | ~$14.08 |
| Copper(I) chloride | 1.81 kg | ~$63.17 |
| Acetonitrile | 22.6 L | ~$141.93 |
| Nitric Acid | - | - |
| Sulfuric Acid | - | - |
| Sodium Nitrite | - | - |
| Hydrochloric Acid | - | - |
| Total Estimated Raw Material Cost | ~$246.14 |
*Quantities are estimated based on stoichiometry, reported yields, and typical molar excesses used in these reactions. The yield for Method 2 is assumed to be 40% for this calculation.
Analysis: While the raw material cost for the multi-step synthesis from o-toluidine appears significantly lower, this analysis does not account for the substantial costs associated with isomer separation, lower overall yield, increased energy consumption for multiple steps, and waste disposal. The direct Sandmeyer-type reaction, despite its higher initial raw material cost, offers a more streamlined process with a higher, more predictable yield, which can lead to a lower overall manufacturing cost when all factors are considered.
Experimental Protocols
Method 1: Sandmeyer-type Reaction from 2-Methyl-6-nitroaniline
Reaction: 2-Methyl-6-nitroaniline + tert-Butyl nitrite + CuCl → this compound
Procedure: A solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is added to a solution of tert-butyl nitrite (34 g, 0.33 mol) and copper(I) chloride (24 g, 0.25 mol) in acetonitrile (300 mL).[1] The reaction mixture is then heated to 65°C under a nitrogen atmosphere and stirred at that temperature for 3 hours.[1] After cooling to ambient temperature, the mixture is filtered, and the filtrate is concentrated in vacuo.[1] The crude product is purified by silica-gel column chromatography (petroleum ether/EtOAc, 100:1) to yield this compound as a yellow oil (23 g, 82% yield).[1]
Method 2: Multi-step Synthesis from o-Toluidine
Step 1: Nitration of o-Toluidine Reaction: o-Toluidine + HNO₃/H₂SO₄ → Mixture of 2-methyl-4-nitroaniline (B30703) and 2-methyl-6-nitroaniline
Procedure: o-Toluidine is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is maintained at a low level to control the nitration and minimize side reactions. After the reaction is complete, the mixture is poured onto ice, and the precipitated nitroaniline isomers are filtered, washed, and dried.
Step 2: Isomer Separation The mixture of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline is separated. This is a critical and often challenging step, which can be achieved by fractional crystallization or distillation, exploiting the different physical properties of the isomers. The efficiency of this separation significantly impacts the overall yield of the desired 2-methyl-6-nitroaniline.
Step 3 & 4: Diazotization and Sandmeyer Reaction of 2-Methyl-6-nitroaniline Reaction:
-
2-Methyl-6-nitroaniline + NaNO₂/HCl → Diazonium salt
-
Diazonium salt + CuCl → this compound
Procedure: The separated 2-methyl-6-nitroaniline is dissolved in a mixture of hydrochloric acid and water and then cooled. A solution of sodium nitrite in water is added slowly while maintaining a low temperature to form the diazonium salt. This cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is allowed to warm to room temperature, and nitrogen gas is evolved. The product, this compound, is then isolated by steam distillation or solvent extraction and purified.
Synthesis Pathway Visualization
Caption: Comparative workflow of the two main synthesis routes for this compound.
Conclusion
For the synthesis of this compound, the Sandmeyer-type reaction starting from 2-Methyl-6-nitroaniline presents a more efficient and direct route with a high reported yield. Although the initial raw material costs for the multi-step synthesis from o-toluidine are lower, the complexities and inefficiencies associated with isomer separation make it a less attractive option for industrial-scale production where purity, yield, and overall process economics are critical. Researchers and drug development professionals should consider the trade-offs between raw material costs and processing complexities when selecting a synthesis method for this valuable intermediate.
References
A Comparative Guide to the Environmental Impact of 2-Chloro-3-nitrotoluene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-chloro-3-nitrotoluene, a key intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on methods with significant environmental drawbacks. This guide provides an objective comparison of different synthetic routes to this valuable compound, with a focus on their environmental impact. By presenting available experimental data and detailed methodologies, this document aims to assist researchers in selecting more sustainable and environmentally conscious manufacturing processes.
Comparison of Synthesis Routes
The following table summarizes the key aspects of various synthetic pathways for this compound, including traditional and greener alternatives. While specific quantitative environmental impact data for the synthesis of this compound is limited in publicly available literature, this comparison leverages data from analogous reactions and qualitative assessments to provide a useful overview.
| Synthesis Pathway | Starting Material(s) | Key Reagents/Catalysts | Reported Yield | Key Environmental Considerations | Relevant Green Chemistry Metrics (Estimates/Qualitative) |
| Traditional Mixed Acid Nitration | 2-Chlorotoluene (B165313) | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Varies, often with isomer formation | Generates large volumes of hazardous and corrosive acidic wastewater; Formation of undesired isomers requires energy-intensive separation; Potential for runaway reactions.[1] | E-factor: High (estimated 10-20 for similar nitrations) Process Mass Intensity (PMI): High (estimated 11-21 for similar nitrations) Atom Economy: Low |
| Solid Acid Catalysis | 2-Chlorotoluene | Nitrating agent (e.g., HNO₃), Solid acid catalyst (e.g., Zeolites like H-beta) | High conversion and selectivity reported for similar substrates.[2][3] | Catalyst can be recycled, reducing waste; Milder reaction conditions are often possible; Reduces the need for corrosive mineral acids.[2] | E-factor: Low (qualitative) PMI: Low (qualitative) Atom Economy: High (qualitative) |
| Dinitrogen Pentoxide (N₂O₅) Nitration | 2-Chlorotoluene | Dinitrogen Pentoxide (N₂O₅) | High yields reported for various aromatics.[4][5][6][7][8] | N₂O₅ can be used in near-stoichiometric amounts, significantly reducing acidic waste; Byproduct (HNO₃) can be recovered and recycled; Milder reaction conditions.[4][5][6][7][8] | E-factor: Low (estimated 1-5 for similar nitrations) PMI: Low (estimated 2-6 for similar nitrations) Atom Economy: High |
| Sandmeyer-type Reaction | 2-Methyl-6-nitroaniline (B18888) | tert-Butyl nitrite (B80452), Copper(I) chloride (CuCl) | 82%[6] | Avoids the direct use of strong nitrating acids; However, diazotization can produce high-COD wastewater containing copper salts, which are toxic and require extensive treatment.[1] | E-factor: Moderate to High (due to solvent and workup) PMI: Moderate to High Atom Economy: Moderate |
Detailed Experimental Protocols
Traditional Mixed Acid Nitration (General Procedure for Aromatic Nitration)
Materials:
-
2-Chlorotoluene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 molar ratio) is prepared and cooled in an ice bath to 0-5 °C.
-
2-Chlorotoluene is added dropwise to the cooled mixed acid with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for a specified time (e.g., 1-2 hours) while allowing it to slowly warm to room temperature.
-
The mixture is then carefully poured onto crushed ice, and the organic layer is separated.
-
The organic layer is washed successively with water, 5% sodium bicarbonate solution, and again with water.
-
The crude product is dried over anhydrous magnesium sulfate and purified by fractional distillation to separate the isomers.
Solid Acid Catalyzed Nitration (Conceptual Protocol for 2-Chlorotoluene)
Materials:
-
2-Chlorotoluene
-
Nitric Acid (e.g., 70%)
-
Solid Acid Catalyst (e.g., H-beta zeolite), activated
-
Solvent (e.g., Dichloromethane, if necessary)
-
Heating mantle with temperature control
Procedure:
-
The solid acid catalyst is activated by heating under vacuum to remove adsorbed water.
-
In a reaction vessel, 2-chlorotoluene and the activated catalyst are suspended in a suitable solvent (or neat).
-
Nitric acid is added dropwise to the mixture at a controlled temperature (e.g., 60-90 °C).[2][3]
-
The reaction is monitored by a suitable analytical technique (e.g., GC-MS) until the desired conversion is achieved.
-
After the reaction, the catalyst is filtered off, washed with a solvent, and can be dried for reuse.
-
The filtrate is washed with water and a mild base to remove any remaining acid.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the product.
Dinitrogen Pentoxide (N₂O₅) Nitration (General Procedure)
Materials:
-
2-Chlorotoluene
-
Dinitrogen Pentoxide (N₂O₅) solution in a suitable solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., Nitrogen)
-
Low-temperature bath
Procedure:
-
In a flask under an inert atmosphere, 2-chlorotoluene is dissolved in a dry solvent.
-
The solution is cooled to a low temperature (e.g., -20 °C to 0 °C).[9]
-
A stoichiometric amount of the N₂O₅ solution is added slowly with efficient stirring.[4][5][6][7][8]
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a dilute aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water, and dried over a suitable drying agent.
-
The solvent is removed under reduced pressure to obtain the product.
Sandmeyer-type Reaction for this compound[6]
Materials:
-
2-Methyl-6-nitroaniline
-
tert-Butyl nitrite
-
Copper(I) chloride (CuCl)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in 300 mL of acetonitrile is added to a solution of tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in 300 mL of acetonitrile.[6]
-
The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.[6]
-
The mixture is then cooled to room temperature and filtered.[6]
-
The filtrate is concentrated under reduced pressure.[6]
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent to yield this compound as a yellow oil (23 g, 82% yield).[6]
Visualizing the Pathways and Workflows
To better understand the relationships and steps involved in these synthetic processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative Synthesis Pathways for this compound.
Caption: General Experimental Workflow for Chemical Synthesis.
Conclusion and Recommendations
The traditional mixed acid nitration method for synthesizing this compound, while established, presents significant environmental challenges, primarily due to the large volumes of acidic waste generated. Greener alternatives offer promising avenues for reducing the environmental footprint of this important industrial process.
-
Solid acid catalysis stands out as a highly promising alternative, offering the potential for catalyst recycling and milder reaction conditions, thereby minimizing waste. Further research into optimizing solid acid catalysts specifically for the nitration of 2-chlorotoluene is warranted.
-
Dinitrogen pentoxide nitration also presents a significant improvement by reducing acidic waste and allowing for the recovery of byproducts. The use of this reagent in greener solvent systems further enhances its environmental profile.
-
The Sandmeyer-type reaction provides an alternative route that avoids direct nitration. However, the environmental impact of the associated diazotization and the use of copper salts must be carefully managed and mitigated.
For researchers and drug development professionals, the selection of a synthetic route should not only be based on yield and cost but also on a thorough assessment of the environmental impact. The adoption of greener synthesis methodologies, as outlined in this guide, is crucial for the development of a more sustainable chemical industry. It is recommended to perform a full life cycle assessment (LCA) for the most promising routes to obtain a comprehensive understanding of their environmental performance.
References
- 1. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
Screening the Biological Potential of 2-Chloro-3-nitrotoluene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of synthetic compounds, with halogenated nitroaromatic molecules emerging as a promising class. Among these, derivatives of 2-chloro-3-nitrotoluene hold potential for significant biological activity, owing to the presence of reactive chloro and nitro functional groups. This guide provides a comparative overview of the potential anticancer and antimicrobial activities of this compound derivatives, supported by experimental data from structurally related compounds and detailed screening protocols.
Anticancer Activity: A Look at Structurally Related Compounds
While specific studies on the anticancer activity of this compound derivatives are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights into their potential efficacy and mechanisms of action. A notable example is the investigation of thiazolidinone derivatives of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, a compound structurally similar to derivatives that could be synthesized from this compound.
These hybrid molecules have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The presence of both the chloro and nitro groups is considered crucial for their biological activity.
Table 1: In Vitro Anticancer Activity of Thiazolidinone Derivatives of a 2-Chloro-3-nitrophenyl Analog
| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 2f | Mean | 2.80 | 32.3 | 80.8 |
| 2h | Mean | 1.57 | 13.3 | 65.0 |
| Leukemia (MOLT-4) | < 0.01-0.02 | - | - | |
| Leukemia (SR) | < 0.01-0.02 | - | - | |
| Colon Cancer (SW-620) | < 0.01-0.02 | - | - | |
| CNS Cancer (SF-539) | < 0.01-0.02 | - | - | |
| Melanoma (SK-MEL-5) | < 0.01-0.02 | - | - |
Data extracted from a study on Ciminalum-thiazolidinone hybrid molecules, which share structural similarities with potential this compound derivatives.[1]
The data suggests that these compounds can inhibit cancer cell growth at micromolar and even nanomolar concentrations. The mechanism of action for some of these related compounds has been linked to the induction of apoptosis.[1]
Antimicrobial Activity: Potential of Halogenated Nitroaromatics
The presence of both a halogen (chlorine) and a nitro group on an aromatic ring is a common feature in many compounds with antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound derivatives is scarce, the broader class of halogenated nitroaromatic compounds has shown promise in inhibiting the growth of various pathogenic microbes.
Further screening of this compound derivatives against a panel of clinically relevant bacteria and fungi is warranted to determine their specific antimicrobial spectrum and potency.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key biological activity screening assays are provided below.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control. Include a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A series of dilutions of the test compound are incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth after incubation is considered the MIC.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental Workflows and Potential Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.
Caption: A potential signaling pathway for the anticancer activity of this compound derivatives.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives is emerging, the information available for structurally similar compounds suggests a promising potential for both anticancer and antimicrobial applications. The presence of the chloro and nitro groups on the toluene (B28343) backbone provides a versatile scaffold for the synthesis of a diverse library of compounds for screening.
Future research should focus on the systematic synthesis and screening of a wide range of this compound derivatives to establish clear structure-activity relationships. For promising lead compounds, further investigations into their mechanisms of action, including the specific signaling pathways they modulate, will be crucial for their development as potential therapeutic agents. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on this exciting area of drug discovery.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-nitrotoluene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3-nitrotoluene (CAS No: 3970-40-9), a chemical widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is harmful if swallowed, toxic to aquatic life with long-lasting effects, and may cause damage to organs through prolonged or repeated exposure.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3] All handling of this chemical should occur in a well-ventilated area or a chemical fume hood.[4]
Key Handling Steps:
-
Avoid Release: Prevent the chemical from entering drains or waterways.[5]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material such as sand or vermiculite.[3][6] Do not use combustible materials like sawdust. Collect the spilled material and the absorbent into a suitable, labeled, and closed container for disposal.[3][4]
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][6]
Hazard and Precautionary Information
For quick reference, the following table summarizes the key hazard and precautionary statements associated with this compound, based on the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Precautionary Statement (Disposal Related) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Specific target organ toxicity — repeated exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure | P314: Get medical advice/attention if you feel unwell. |
| Hazardous to the aquatic environment, acute hazard (Category 2) | H401: Toxic to aquatic life | P273: Avoid release to the environment. |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | P391: Collect spillage. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [7] |
Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[8] Attempting to neutralize or treat this chemical in a standard laboratory setting without established and validated protocols is not recommended.
Step-by-Step Disposal Workflow:
-
Waste Identification: this compound and any materials contaminated with it are classified as hazardous waste.[4]
-
Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous waste.[2]
-
Packaging: Place the waste in a compatible, leak-proof container. Ensure the container is in good condition and securely sealed.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the labeled waste container in a designated hazardous waste accumulation area.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 3970-40-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. utsi.edu [utsi.edu]
Personal protective equipment for handling 2-Chloro-3-nitrotoluene
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Chloro-3-nitrotoluene in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers and the environment.
Chemical Identifier:
-
CAS Number: 3970-40-9
-
Molecular Formula: C₇H₆ClNO₂
Hazard Summary: this compound is harmful if swallowed and is very toxic to aquatic life.[1][2] It is a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®). Always consult the glove manufacturer's chemical resistance guide. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166. A face shield may be required for additional protection against splashes.[3] | To protect eyes from splashes and vapors. |
| Respiratory Protection | For tasks with potential for aerosol or vapor generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a type ABEK (EN14387) filter or a dust mask type N95 (US) should be used.[3] Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of harmful vapors or mists. |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or significant risk of splashing, chemical-resistant coveralls are recommended. | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk and maintain chemical integrity.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for handling this substance to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing or aerosol generation. Keep containers tightly closed when not in use.[3]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[3]
-
Keep containers tightly closed to prevent leakage and contamination.[3]
-
Store in a designated area for toxic and combustible materials.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Waste Segregation:
-
Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.
Disposal Method:
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1][2]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[5]
Experimental Workflow
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
